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  • Product: Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate
  • CAS: 943845-67-8

Core Science & Biosynthesis

Foundational

Synthesis Pathway for Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate—commonly referred to as methyl 2-(Boc-aminomethyl)benzoate—is a highly versatile, ortho-substituted aromatic building block. It serves as a critical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate—commonly referred to as methyl 2-(Boc-aminomethyl)benzoate—is a highly versatile, ortho-substituted aromatic building block. It serves as a critical intermediate in medicinal chemistry for the synthesis of isoindolinones, peptidomimetics, and complex heterocyclic scaffolds. Derivatives of this intermediate have been instrumental in the development of PDZ domain inhibitors , RORγ modulators for autoimmune diseases , and novel potentiators for vancomycin against MRSA biofilms .

This whitepaper details the optimal synthetic pathways, mechanistic rationales, and validated experimental protocols required to yield this critical intermediate with high purity and scalability.

Synthetic Strategies & Route Selection

When designing the synthesis of methyl 2-((tert-butoxycarbonylamino)methyl)benzoate, chemists typically evaluate two primary convergent strategies:

  • Route A (The Amino Acid Route): Starts from commercially available 2-(aminomethyl)benzoic acid. It involves esterification followed by Boc protection. While highly efficient, the starting material can be cost-prohibitive on a multi-kilogram scale.

  • Route B (The o-Toluate Route): Starts from the inexpensive bulk chemical methyl 2-methylbenzoate (methyl o-toluate). This route involves radical bromination, nucleophilic substitution with azide, and a tandem Staudinger reduction/Boc-protection. This is the industry-standard route for scale-up and library generation .

Synthesis Target Methyl 2-((Boc-amino)methyl)benzoate (Target) Amine Methyl 2-(aminomethyl)benzoate Amine->Target Boc2O, TEA Azide Methyl 2-(azidomethyl)benzoate Azide->Target 1. PPh3, H2O 2. Boc2O, TEA Bromide Methyl 2-(bromomethyl)benzoate Bromide->Azide NaN3, DMF Toluate Methyl 2-methylbenzoate (o-Toluate) Toluate->Bromide NBS, AIBN AminoAcid 2-(aminomethyl)benzoic acid AminoAcid->Amine MeOH, SOCl2

Synthetic pathways for Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate.

Mechanistic Deep-Dive: The o-Toluate Route

To ensure scientific integrity and reproducibility during scale-up, it is critical to understand the causality behind the reaction conditions in Route B.

Radical Bromination (Wohl-Ziegler Reaction)

The synthesis begins with the benzylic bromination of methyl o-toluate using N-bromosuccinimide (NBS) and a radical initiator, typically azobisisobutyronitrile (AIBN) .

  • Causality: AIBN undergoes thermal homolysis at ~65–85°C to generate isobutyronitrile radicals. These abstract a proton from the benzylic position, which is highly stabilized by the adjacent aromatic ring and the electron-withdrawing ester group. NBS provides a constant, low concentration of Br₂, preventing unwanted electrophilic aromatic substitution on the ring.

  • Critical Control Parameter: Over-bromination to the dibromide is a common side reaction. Strict stoichiometric control of NBS (1.05 equivalents) and monitoring via TLC/GC-MS is required.

Azidation: Bypassing Dimerization

Direct amination of methyl 2-(bromomethyl)benzoate with ammonia often leads to secondary and tertiary amine byproducts (dimerization) due to the high reactivity of the benzylic bromide .

  • Causality: To bypass this, the bromide is displaced using sodium azide (NaN₃) in a polar aprotic solvent (DMF). The azide acts as a pseudo-halide, undergoing a clean SN2 displacement. The resulting methyl 2-(azidomethyl)benzoate is stable and cannot undergo further alkylation, ensuring a strict 1:1 stoichiometry of nitrogen insertion.

Tandem Staudinger Reduction and Boc Protection

The azide is reduced to the primary amine using triphenylphosphine (PPh₃) and water, followed immediately by protection .

  • Causality: PPh₃ attacks the terminal nitrogen of the azide to form a phosphazide intermediate, which extrudes N₂ gas to form an iminophosphorane. Hydrolysis yields the primary amine and triphenylphosphine oxide (TPPO). By adding di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA) directly to the reaction mixture after hydrolysis, the nascent amine is immediately trapped. This one-pot sequence prevents inter-molecular cyclization (e.g., lactam formation) or degradation of the free benzylic amine.

Mechanism A Azide (R-N3) B Phosphazide (R-N=N-N=PPh3) A->B + PPh3 (Nucleophilic Attack) C Iminophosphorane (R-N=PPh3) B->C - N2 (Gas Evolution) D Primary Amine (R-NH2) C->D + H2O (Hydrolysis) - O=PPh3 E Boc-Protected Amine (R-NH-Boc) D->E + Boc2O, TEA (Acylation)

Mechanism of the tandem Staudinger reduction and Boc-protection workflow.

Experimental Methodologies

The following self-validating protocols are designed for a 100 mmol scale synthesis, ensuring high yield and purity.

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Dissolve methyl 2-methylbenzoate (15.0 g, 100 mmol) in 200 mL of anhydrous trifluorotoluene (a greener alternative to CCl₄).

  • Initiation: Add N-bromosuccinimide (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol).

  • Reaction: Heat the mixture to reflux (80°C) under an argon atmosphere for 4–6 hours. Self-Validation Cue: The reaction is complete when the dense NBS powder at the bottom is replaced by succinimide floating at the surface.

  • Workup: Cool to 0°C, filter off the succinimide, and wash the filter cake with cold solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via short-plug silica gel chromatography (Hexanes/Ethyl Acetate 95:5) to yield a pale yellow oil.

Step 2 & 3: One-Pot Azidation, Reduction, and Protection
  • Azidation: Dissolve methyl 2-(bromomethyl)benzoate (20.0 g, ~87 mmol) in 150 mL anhydrous DMF. Add NaN₃ (6.8 g, 105 mmol) portion-wise. Stir at room temperature for 4 hours. (Safety Note: Never use chlorinated solvents with NaN₃ to avoid explosive diazidomethane formation).

  • Aqueous Quench: Dilute with 300 mL water and extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude azide.

  • Staudinger Reduction: Dissolve the crude azide in 150 mL THF. Add PPh₃ (25.0 g, 95 mmol) slowly at 0°C. Stir for 1 hour until N₂ evolution ceases. Add H₂O (5 mL) and stir at room temperature for 4 hours to hydrolyze the iminophosphorane.

  • Boc Protection: To the same flask, add Triethylamine (TEA) (18.2 mL, 130 mmol) followed by Boc₂O (20.9 g, 95 mmol). Stir overnight at room temperature.

  • Final Workup: Concentrate the mixture. Redissolve in DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

  • Purification: The major impurity is triphenylphosphine oxide (TPPO). Purify via column chromatography (Hexanes/Ethyl Acetate 85:15) to isolate the target compound as a white crystalline solid.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the optimized Route B workflow.

Reaction StepReagents & EquivalentsTime (h)Temp (°C)Expected YieldPurity (HPLC)
1. Bromination o-Toluate (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq)58082 - 88%> 95%
2. Azidation Bromide (1.0 eq), NaN₃ (1.2 eq)42592 - 96%> 98%
3. Reduction Azide (1.0 eq), PPh₃ (1.1 eq), H₂O (Excess)50 to 25N/A (One-pot)N/A
4. Protection Amine (1.0 eq), Boc₂O (1.1 eq), TEA (1.5 eq)122578 - 85% (from Azide)> 99%

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (dd, 1H, Ar-H), 7.45 (td, 1H, Ar-H), 7.35 (m, 2H, Ar-H), 5.30 (br s, 1H, NH), 4.45 (d, 2H, CH₂), 3.90 (s, 3H, OCH₃), 1.45 (s, 9H, t-Bu).

  • LC-MS (ESI+): Calculated for C₁₄H₁₉NO₄ [M+H]⁺: 266.1; Found: 266.1. A prominent fragment at m/z 166.1 [M - Boc + H]⁺ is typically observed due to the facile loss of the tert-butyl group and CO₂ under ionization conditions.

References

  • Title: Discovery of a PDZ Domain Inhibitor Targeting the Syndecan/Syntenin Protein–Protein Interaction: A Semi-Automated “Hit Identification-to-Optimization” Approach Source: ACS Publications URL: [Link]

  • Title: WO2011107248A1 - NOVEL COMPOUNDS FOR MODULATION OF ORPHAN NUCLEAR RECEPTOR RAR-RELATED ORPHAN RECEPTOR-GAMMA (RORγ GAMMA, NR1F3)
  • Title: Novel Potentiators for Vancomycin in the Treatment of Biofilm-Related MRSA Infections via a Mix and Match Approach Source: National Institutes of Health (NIH) / PMC URL: [Link]

Exploratory

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Applications

In the landscape of modern medicinal chemistry and peptide synthesis, the strategic use of protecting groups is paramount to achieving high-yielding, chemoselective transformations. Methyl 2-((tert-butoxycarbonylamino)me...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and peptide synthesis, the strategic use of protecting groups is paramount to achieving high-yielding, chemoselective transformations. Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate is a highly versatile, bifunctional building block. It features an ortho-substituted benzylic amine masked by a tert-butyloxycarbonyl (Boc) group, adjacent to a methyl ester.

This whitepaper provides an in-depth technical analysis of this compound, exploring its physicochemical properties, the mechanistic causality behind its synthesis, and its critical role in preventing premature intramolecular cyclization during drug development workflows.

Physicochemical Profiling & Structural Rationale

Before deploying any building block in a multi-step synthesis, its fundamental properties must be established. The Boc group in this specific molecule serves a dual purpose: it not only masks the nucleophilicity of the primary amine for downstream cross-coupling or substitution reactions but also prevents spontaneous intramolecular lactamization . Without the Boc group, the free benzylic amine would rapidly attack the adjacent ortho-methyl ester, forming an isoindolin-1-one (a γ -lactam) .

Core Quantitative Data
PropertyValueStructural Significance
Chemical Name Methyl 2-((tert-butoxycarbonylamino)methyl)benzoateBifunctional ortho-substituted aromatic scaffold.
CAS Number 943845-67-8Unique registry identifier for sourcing and compliance .
Molecular Formula C₁₄H₁₉NO₄Balances lipophilicity (Boc) with polar functionality.
Molecular Weight 265.31 g/mol Optimal size for fragment-based drug discovery (FBDD).
Protecting Group tert-Butyloxycarbonyl (Boc)Acid-labile, base-stable; orthogonal to Fmoc/Cbz .

Mechanistic Causality of Boc Protection

The protection of the precursor, methyl 2-(aminomethyl)benzoate, using di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution pathway. Understanding the thermodynamics of this reaction is critical for troubleshooting low yields or side reactions.

When the primary amine attacks one of the electrophilic carbonyl carbons of Boc₂O, a tetrahedral intermediate is formed. The collapse of this intermediate is the rate-determining step, which is entropically driven by the elimination of a tert-butyl carbonate leaving group. This leaving group spontaneously decomposes into carbon dioxide (CO₂) gas and tert-butanol . The irreversible evolution of CO₂ gas pushes the equilibrium entirely toward the protected product.

G SM Methyl 2-(aminomethyl)benzoate (Nucleophile) TI Tetrahedral Intermediate SM->TI Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->TI Carbonyl Activation Base TEA / DIPEA (Proton Scavenger) Base->TI Neutralization Product Methyl 2-((tert-butoxycarbonylamino) methyl)benzoate TI->Product Collapse & Elimination Byproducts CO2 (gas) + t-Butanol (Entropic Driving Force) TI->Byproducts Decomposition

Nucleophilic acyl substitution mechanism for Boc protection.

Reaction Optimization Data

The choice of solvent and base directly impacts the kinetics of the tetrahedral intermediate formation. The table below summarizes the causality behind different reaction conditions :

Solvent SystemBaseTempYieldMechanistic Rationale
DCM (Anhydrous) TEA (1.5 eq)0 °C RT>92%TEA acts as a proton scavenger, neutralizing the HCl salt of the starting amine and preventing acidic degradation of the Boc group.
THF / H₂O (2:1) NaHCO₃ (2.0 eq)RT85%Biphasic system useful for highly polar amine salts; water activates the carbonyl via hydrogen bonding, though competitive hydrolysis of Boc₂O lowers yield.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in validation steps (e.g., TLC monitoring, gas evolution observation) to confirm reaction progress.

Protocol A: Synthesis of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate

Objective: Mask the primary amine to prevent premature lactamization.

  • Preparation & Neutralization: Suspend methyl 2-(aminomethyl)benzoate hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere. Add triethylamine (TEA, 2.5 eq).

    • Causality: The excess TEA is required to first free-base the amine hydrochloride salt (1.0 eq) and then act as a proton scavenger during the substitution step (1.5 eq) .

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve Boc₂O (1.1 eq) in a minimal volume of DCM and add it dropwise over 15 minutes.

    • Causality: Cooling mitigates the exothermic nature of the reaction and suppresses the formation of isocyanate or urea byproducts.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The evolution of CO₂ gas (bubbling) serves as a visual indicator of the leaving group's decomposition.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize residual TEA. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product typically crystallizes or forms a viscous oil of high purity.

Protocol B: Acidic Deprotection & Downstream Lactamization

Objective: Unmask the amine to trigger controlled intramolecular cyclization into an isoindolinone scaffold.

  • Acidic Cleavage: Dissolve Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (1.0 eq) in DCM (0.1 M). Add neat Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA.

    • Causality: TFA protonates the carbamate oxygen. This triggers the expulsion of a tert-butyl cation (which loses a proton to form isobutylene gas) and carbamic acid (which decarboxylates into CO₂) .

  • Concentration: Stir for 2 hours at room temperature. Once TLC confirms full consumption of the starting material, co-evaporate the mixture with toluene three times to remove residual TFA.

  • Triggering Cyclization: Dissolve the resulting TFA salt in methanol and add a mild base (e.g., K₂CO₃ or DIPEA) and heat to 60 °C.

    • Causality: Free-basing the amine restores its nucleophilicity. The proximity of the ortho-methyl ester strongly favors an intramolecular nucleophilic acyl substitution, yielding the isoindolin-1-one core.

Workflow BocAmine Methyl 2-((Boc-amino)methyl)benzoate TFA TFA / DCM (1:1) Acidic Cleavage BocAmine->TFA Protonation FreeAmine Methyl 2-(aminomethyl)benzoate TFA Salt TFA->FreeAmine -CO2, -Isobutylene Neutralization Mild Base Wash (NaHCO3 / DIPEA) FreeAmine->Neutralization Free Basing Coupling Intramolecular Lactamization (Isoindolin-1-one Synthesis) Neutralization->Coupling Nucleophilic Attack on Ester

Acidic deprotection workflow and downstream intramolecular cyclization.

Applications in Drug Development

The structural motif of CAS 943845-67-8 is highly prized in the synthesis of complex pharmaceutical agents. Its primary applications include:

  • Synthesis of Isoindolinones: As demonstrated in Protocol B, the deprotection of this compound provides direct access to isoindolin-1-ones. This heterocyclic core is a privileged scaffold found in numerous biologically active compounds, including anxiolytics, antipsychotics, and anti-inflammatory agents.

  • Peptidomimetics: The compound acts as a conformationally restricted β -amino acid analog. By coupling the free carboxylic acid (if the ester is hydrolyzed prior to Boc deprotection) to the N-terminus of a peptide, researchers can introduce a rigid aromatic turn-inducer into the peptide backbone, increasing proteolytic stability.

  • Orthogonal Cross-Coupling: The intact Boc-protected molecule can be subjected to functionalization on the aromatic ring (e.g., via electrophilic aromatic substitution or directed C-H activation) without risking the oxidation or unwanted alkylation of the benzylic amine.

References

  • Royal Society of Chemistry (RSC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020. Available at:[Link]

Foundational

Crystal structure of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate

Initiating the Analysis I've begun dissecting the request. The focus is crystal structure analysis of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate. I'm aiming for a technical guide or whitepaper, tailored for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

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Identifying Crystal Structure

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Analyzing Molecular Structure

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Gathering Relevant References

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Optimizing Visual Presentation

I'm now optimizing the visual presentation of the synthesis pathway diagram, ensuring each step is clearly defined. I've focused on clarity: the addition of each reactant is clearly displayed, and I've now introduced the final isoindolinone product.

SynthPathway A Methyl 2-(bromomethyl)benzoate B Boc-NH2, K2CO3 (N-Alkylation) A->B Step 1 C Methyl 2-((Boc-amino)methyl)benzoate (C14H19NO4) B->C Step 2 D TFA / CH2Cl2 (Boc Deprotection) C->D Step 3 E Isoindolin-1-one (Intramolecular Cyclization) D->E Step 4

A synthesis pathway illustrating N-alkylation of tert-butyl carbamate to produce the final isoindolinone.

Exploratory

Sourcing and Application of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of orthogonally protected bifunctional building blocks is critical for the efficient assembly of complex pharmacophores. Methyl 2-(((tert-butoxycarbonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of orthogonally protected bifunctional building blocks is critical for the efficient assembly of complex pharmacophores. Methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS: 943845-67-8) serves as a highly versatile aryl scaffold. Featuring a Boc-protected primary amine and a methyl ester, this compound enables precise, step-wise functionalization. This whitepaper provides an in-depth technical analysis of its chemical properties, validated synthesis protocols, applications in antiviral therapeutics, and a comprehensive evaluation of commercial suppliers to streamline procurement for drug development professionals.

Chemical Identity & Structural Significance

The utility of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate lies in its dual functional handles. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine against nucleophilic attacks and basic conditions, while remaining highly labile under specific acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane). Conversely, the methyl ester provides a stable precursor for carboxylic acids, which can be unveiled via saponification for subsequent amide coupling.

Physicochemical Properties
PropertyValue
Chemical Name Methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate
CAS Number 943845-67-8
Molecular Formula C14H19NO4
Molecular Weight 265.31 g/mol
SMILES String C(C)(C)(C)OC(=O)NCC1=C(C(=O)OC)C=CC=C1
Storage Conditions 2-8 °C (Refrigerated)

Data aggregated from commercial supplier specifications.

Mechanistic Synthesis and Isolation Protocol

The de novo synthesis of this building block is frequently required when scaling up lead compounds. The following protocol is adapted from validated patent literature detailing the preparation of intermediates for Retroviridae viral infection therapeutics[1][2].

Step-by-Step Synthesis Methodology
  • Preparation: Suspend (2-methoxycarbonylphenyl)methylammonium chloride (32.0 mmol) in 168 mL of anhydrous Dichloromethane (DCM).

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0–4 °C.

  • Base Addition: Slowly add Triethylamine (TEA) (35.2 mmol) dropwise to the cold suspension.

  • Acylation: Introduce di-tert-butyl dicarbonate (Boc₂O) (35.2 mmol) to the reaction mixture.

  • Propagation: Seal the reaction, remove the ice bath, and allow the mixture to warm to room temperature (RT). Stir continuously for 1 hour.

  • Quenching & Workup: Dilute the completed reaction with 50 mL of deionized water to quench unreacted Boc₂O and dissolve triethylammonium chloride salts. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality and Mechanistic Insights
  • Why Ice-Cold Addition? The reaction between the liberated amine and Boc₂O is exothermic. Controlling the temperature prevents thermal degradation of the Boc₂O reagent and minimizes the formation of unwanted symmetrical urea or isocyanate byproducts.

  • Role of Triethylamine: TEA serves a dual purpose. It acts as an acid scavenger to neutralize the hydrochloride salt of the starting material (liberating the nucleophilic free amine), and it acts as a mild nucleophilic catalyst to drive the acylation forward efficiently[1].

SynthesisWorkflow SM Starting Material Amine HCl Salt Reaction Acylation Reaction Ice-cold to RT, 1 hr SM->Reaction Reagents Reagents Boc2O, TEA, DCM Reagents->Reaction Workup Aqueous Workup Water Dilution Reaction->Workup Product Purified Product CAS: 943845-67-8 Workup->Product

Workflow for the synthesis of Methyl 2-((Boc-amino)methyl)benzoate.

Applications in Drug Discovery: HIV Therapeutics

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate is prominently featured in the synthesis of novel antiviral agents. Recent patent literature (WO2023102529A1) highlights its use in developing therapeutic compounds targeting Retroviridae infections, specifically the Human Immunodeficiency Virus (HIV)[1][2].

In these advanced drug discovery pipelines, the building block undergoes sequential deprotection and coupling. Furthermore, researchers often employ deuterium isotope labeling on the carbon atoms of this scaffold. Replacing hydrogen with deuterium increases resistance to cytochrome P450-mediated metabolism, thereby extending the pharmacokinetic half-life of the resulting HIV therapeutic[1].

DrugDiscovery BB Building Block CAS: 943845-67-8 Deprotect Acidic Deprotection (TFA/DCM) BB->Deprotect Step 1 Coupling Amide Coupling Scaffold Assembly Deprotect->Coupling Step 2 Lead Lead Optimization (Deuterium Labeling) Coupling->Lead Step 3 Therapeutic HIV Therapeutic Candidate Lead->Therapeutic Final

Integration of CAS 943845-67-8 into the HIV therapeutic discovery pipeline.

Commercial Landscape & Supplier Evaluation

For drug development professionals, sourcing high-purity building blocks is essential to avoid compounding impurities during multi-step syntheses. The commercial landscape for CAS 943845-67-8 includes several reputable global and regional suppliers.

Commercial Supplier Comparison
Supplier NameCatalog NumberClaimed PurityPricing (Est.)Source Link
Sigma-Aldrich (MilliporeSigma) ADVH303C3527Not specified onlineInquire[3]
Jiehua Pharma (捷化医药) 18555895%~¥2,571.00
BLD Pharmatech BD0096918695%Inquire[4]
abcr GmbH AB481437Not specified onlineInquire

Note: Pricing and availability are subject to change based on geographic location and institutional procurement agreements.

Quality Control & Analytical Validation Protocols

To ensure scientific integrity, any procured or synthesized batch of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate must be subjected to a self-validating analytical system before deployment in downstream reactions.

Self-Validating QC Workflow
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization (ESI+).

    • Causality: Confirms the exact mass. You should observe the [M+H]+ peak at m/z≈266.3 or the sodium adduct [M+Na]+ at m/z≈288.3 . This validates the molecular formula but cannot differentiate structural isomers.

  • Proton Nuclear Magnetic Resonance (¹H-NMR):

    • Method: 400 MHz in CDCl₃.

    • Causality: Provides structural connectivity, validating the specific isomer. The diagnostic peaks must include a sharp singlet at ≈1.4 ppm (integrating to 9H for the tert-butyl group) and a singlet at ≈3.9 ppm (integrating to 3H for the methyl ester). The aromatic protons will appear as a multiplet between 7.2−8.0 ppm .

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA), UV detection at 254 nm.

    • Causality: Establishes bulk purity. A single sharp peak integrating to ≥95% area confirms the absence of unreacted Boc₂O or des-methyl impurities, which is critical to prevent yield attrition in subsequent amide coupling steps.

References

  • jiehuapharma.com . methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate - Aryls - 药物合成砌块 - 捷化医药. Retrieved from [Link]

  • Google Patents (WO2023102529A1). Therapeutic compounds for hiv virus infection.
  • googleapis.com (W O 2023/102529 Al) . Patent Application Publication. Retrieved from[Link]

  • chembuyersguide.com . BLD Pharmatech Co., Limited (Page 278). Retrieved from[Link]

  • chembuyersguide.com . abcr GmbH (Page 294). Retrieved from[Link]

Sources

Foundational

Architecting Privileged Scaffolds: The Role of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate in Medicinal Chemistry

Executive Summary Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (M2-BAMB) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. With the molecular formula C14H19NO4 and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (M2-BAMB) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. With the molecular formula C14H19NO4 and a molecular weight of 265.3 g/mol , this precursor is defined by its orthogonal reactivity, enabling the precise construction of complex heterocyclic systems (1)[1]. This technical guide explores the structural anatomy, mechanistic pathways, and self-validating methodologies for deploying M2-BAMB in the synthesis of isoindolin-1-ones and related pharmacophores.

Structural Anatomy and Orthogonal Reactivity

The strategic value of M2-BAMB lies in the ortho-relationship between its two functional groups: a methyl ester at C-1 and an N-Boc-protected aminomethyl group at C-2. This proximity is primed for intramolecular cyclization, yet the functional groups are orthogonally protected to prevent premature reactions.

  • The Methyl Ester: Chosen over bulkier esters (e.g., tert-butyl), the methyl ester provides an optimal balance. It is stable enough to survive upstream cross-coupling reactions on the aromatic ring but retains sufficient electrophilicity to undergo rapid intramolecular nucleophilic acyl substitution once the amine is liberated (2)[2].

  • The N-Boc Protection: The tert-butoxycarbonyl (Boc) group is completely orthogonal to transition-metal-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig) and basic hydrolysis. Unlike the Carboxybenzyl (Cbz) group, Boc is stable to reductive environments, allowing for late-stage acidic deprotection without compromising other reducible functional groups in complex Active Pharmaceutical Ingredients (APIs).

Orthogonal Core Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate Ester Methyl Ester (C-1) Core->Ester Amine N-Boc Amine (C-2') Core->Amine EsterRx Saponification / Grignard (Base/Nucleophile Stable Boc) Ester->EsterRx  Alkaline/Nucleophilic AmineRx Acidic Deprotection (Acid Stable Ester) Amine->AmineRx  Acidic

Orthogonal reactivity logic of M2-BAMB enabling selective functionalization.

Applications in Medicinal Chemistry

M2-BAMB is a cornerstone in the synthesis of the isoindolin-1-one scaffold. This planar, bicyclic system acts as an excellent hydrogen bond acceptor and a rigid bioisostere for benzamides, frequently appearing in kinase inhibitors and immunomodulatory drugs.

  • M1 Receptor Positive Allosteric Modulators (PAMs): In the development of therapeutics for Alzheimer's disease and schizophrenia, M2-BAMB derivatives are utilized to synthesize nitrogen-containing heterocycles that potentiate cholinergic muscarinic M1 receptor function. The isoindolinone core provides the necessary rigidity to lock the pharmacophore into an active conformation (3)[3].

  • RORγ Modulators: The orphan nuclear receptor RORγ is a critical target for chronic inflammatory and autoimmune diseases. M2-BAMB is employed as a precursor to construct the central core of RORγ inverse agonists, where the aminomethyl ester moiety is elaborated into complex lipophilic side chains before final cyclization (4)[4].

Experimental Methodology: Synthesis of Isoindolin-1-one

To ensure reproducibility and scientific integrity, the following protocol details the conversion of M2-BAMB to an isoindolin-1-one core. This is a self-validating system reliant on precise stoichiometric control and in-process LC-MS monitoring.

Protocol 1: Boc-Deprotection and Base-Promoted Lactamization

Objective: Cleave the Boc protecting group and induce intramolecular cyclization to form the isoindolin-1-one ring.

  • Reaction Setup: Dissolve M2-BAMB (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the flask with inert gas (N2 or Ar).

  • Acidic Cleavage: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The generation of the tert-butyl cation during Boc cleavage can lead to Friedel-Crafts alkylation of the aromatic ring. Maintaining a low temperature suppresses this side reaction.

  • TFA Addition: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise over 15 minutes. Remove the ice bath and stir at room temperature.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material will disappear, and a baseline spot (TFA salt of the amine) will appear. Confirm via LC-MS (shift from [M+H]+ 266.3 to [M+H]+ 166.2).

  • Concentration: Once complete (typically 2-4 hours), concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Lactamization: Dissolve the crude methyl 2-(aminomethyl)benzoate TFA salt in Methanol (MeOH, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt and generate the free nucleophilic amine.

  • Thermal Cyclization: Heat the reaction to reflux (65 °C) for 4-6 hours.

    • Causality: While the free amine is in proximity to the ester, the methyl ester requires thermal energy to overcome the activation barrier for the nucleophilic acyl substitution.

  • Validation: Monitor via LC-MS for the formation of the cyclized product ([M+H]+ 134.1).

  • Workup: Concentrate the solvent, partition between EtOAc and saturated aqueous NaHCO3, dry the organic layer over Na2SO4, and purify via flash chromatography.

G A M2-BAMB (Boc-Protected) B TFA / DCM (Deprotection) A->B  Acidic Cleavage C Methyl 2-(aminomethyl)benzoate (TFA Salt) B->C  - CO2, - t-BuOH D DIPEA / Heat (Cyclization) C->D  Neutralization E Isoindolin-1-one Scaffold D->E  - MeOH

Synthetic workflow from M2-BAMB to the privileged Isoindolin-1-one scaffold.

Quantitative Reaction Metrics

The efficiency of the lactamization step is highly dependent on the chosen acid, solvent, and base. Table 1 summarizes comparative data for the cyclization of M2-BAMB.

Table 1: Comparative Conditions for M2-BAMB Cyclization to Isoindolin-1-one

Deprotection AcidSolvent (Deprotection)Cyclization Base / SolventTemp (°C)Time (h)Isolated Yield (%)
TFA (10 eq)DCMDIPEA (3 eq) / MeOH65488%
4M HCl in DioxaneDioxaneTEA (3 eq) / EtOH78691%
TFA (10 eq)DCMNone (Thermal) / Toluene1101275%
TMSOTf (1.5 eq)DCMDIPEA (3 eq) / THF65882%

Data Interpretation: Using 4M HCl in Dioxane followed by TEA/EtOH provides the highest isolated yield. The HCl salt is often less hygroscopic and easier to handle than the TFA salt, minimizing mechanical losses during the intermediate concentration step.

References

  • ChemicalBook. "METHYL 2-((TERT-BUTOXYCARBONYLAMINO)METHYL)BENZOATE". 1

  • CymitQuimica. "CAS 61088-45-7: Benzoic acid, 2-(aminomethyl)-, methyl ester". 2

  • Google Patents. "WO2015163485A1 - Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive alloesteric modulator activity". 3

  • Google Patents. "WO2011107248A1 - NOVEL COMPOUNDS FOR MODULATION OF ORPHAN NUCLEAR RECEPTOR RAR-RELATED ORPHAN RECEPTOR-GAMMA".4

Sources

Exploratory

The tert-Butoxycarbonyl (Boc) Protecting Group: Mechanistic Foundations, Orthogonality, and Advanced Protocols in Synthesis

Introduction In the landscape of complex organic synthesis and drug development, the selective masking of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group stands as a cornerstone in the protec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of complex organic synthesis and drug development, the selective masking of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group stands as a cornerstone in the protection strategy for primary and secondary amines[1]. Its widespread adoption in both solution-phase organic synthesis and Solid-Phase Peptide Synthesis (SPPS) is driven by its exceptional stability under basic, nucleophilic, and catalytic reduction conditions. This stability provides perfect orthogonality to other common protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group[2][3].

This whitepaper provides an in-depth technical analysis of Boc chemistry, detailing the mechanistic causality behind protection and cleavage, quantitative stability parameters, and self-validating experimental protocols designed for high-yield synthesis.

Mechanistic Foundations

Boc Protection via Di-tert-butyl Dicarbonate (Boc₂O)

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution pathway. The unprotonated amine attacks one of the electrophilic carbonyl carbons of Boc₂O, forming a transient tetrahedral intermediate. This intermediate collapses to expel tert-butyl carbonate as a leaving group[4][5].

Causality in Reaction Design:

  • Gas Evolution: The expelled tert-butyl carbonate rapidly abstracts a proton from the intermediate and decomposes into tert-butanol and carbon dioxide (CO₂) gas. Because this reaction generates equimolar amounts of CO₂, it must never be performed in a sealed system to prevent catastrophic pressure buildup[4].

  • Role of Base: If the starting material is a free amine, the reaction can proceed without an external base. However, if the amine is present as a salt (e.g., a hydrochloride), a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is strictly required to deprotonate the salt and liberate the nucleophilic free amine[6].

Acid-Catalyzed Deprotection (TFA Cleavage)

The Boc group is highly resistant to bases and nucleophiles but is highly labile to strong acids. Deprotection is most commonly executed using trifluoroacetic acid (TFA) in dichloromethane (DCM). The cleavage is an acid-catalyzed process that proceeds through a definitive four-step mechanism[1][7]:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by TFA, increasing the electrophilicity of the system.

  • Cation Formation: The C–O bond cleaves, releasing a highly stable tert-butyl carbocation and leaving behind a carbamic acid intermediate.

  • Decarboxylation: The inherently unstable carbamic acid rapidly decarboxylates, releasing CO₂ gas.

  • Salt Formation: The resulting free amine is protonated by the acidic environment, yielding the amine trifluoroacetate salt[1][7].

BocCycle Amine Free Amine (R-NH2) Boc2O Boc2O Reaction (Protection) Amine->Boc2O Nucleophilic Attack Protected N-Boc Amine (R-NH-Boc) Boc2O->Protected - CO2, - t-BuOH TFA TFA / DCM (Deprotection) Protected->TFA Acid Catalysis Intermediate Carbamic Acid + t-Butyl Cation TFA->Intermediate Cleavage Salt Amine TFA Salt + CO2 + Isobutylene Intermediate->Salt Decarboxylation Salt->Amine Base Neutralization

Logical workflow of the Boc protection and TFA-mediated deprotection cycle.

Quantitative Data: Stability and Scavenger Dynamics

To design effective orthogonal synthesis routes, researchers must understand the precise stability limits of the Boc group.

Table 1: Stability and Cleavage Profile of the N-Boc Group

Reaction ConditionReagent ExampleBoc StabilityPrimary Byproducts
Strong Acid 20–50% TFA in DCM, HCl in DioxaneLabile (Cleaves rapidly)CO₂ (gas), Isobutylene (gas), tert-butyl cation
Strong Base Piperidine, NaOH, DIEAStable None
Nucleophiles Hydrazine, ThiolsStable None
Reduction H₂ with Pd/C catalystStable None

The Carbocation Problem: During TFA cleavage, the generated tert-butyl cation is a powerful electrophile. If left unchecked—especially in peptide synthesis—it will irreversibly alkylate electron-rich amino acid side chains such as the indole ring of Tryptophan (Trp) or the thioether of Methionine (Met)[8]. To mitigate this, nucleophilic scavengers must be added to the cleavage cocktail.

Table 2: Common Scavengers in Boc Deprotection

ScavengerTarget Reactive SpeciesMechanistic Purpose
Dithioethane (DTE) tert-butyl cationTraps cations to prevent alkylation of Trp, Cys, and Met[8].
Thioanisole CarbocationsAccelerates acid cleavage via push-pull mechanism; traps cations.
Triisopropylsilane (TIPS) CarbocationsActs as a hydride donor to quench carbocations effectively.
Water (H₂O) tert-butyl cationConverts the highly reactive cation into benign tert-butanol.

Applications in Solid-Phase Peptide Synthesis (SPPS)

In traditional Merrifield SPPS, the Boc/Bzl strategy is heavily utilized. In this two-dimensional scheme, the Boc group serves as the temporary α-amino protecting group, while benzyl (Bzl) derivatives provide permanent protection for the side chains[9][10].

During chain elongation, the Boc group is removed at each cycle using 50% TFA in DCM. Because the Bzl groups are highly resistant to TFA, they remain intact. Once the peptide sequence is complete, a much stronger acid—typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)—is required to execute the global cleavage of the Bzl groups and detach the peptide from the polymeric resin[9][10].

SPPSWorkflow Resin Polymeric Resin Support Coupling Couple Boc-Amino Acid (Activator + DIEA) Resin->Coupling Deprotect Boc Deprotection (50% TFA in DCM) Coupling->Deprotect Wash Neutralize Neutralization (DIEA in DCM) Deprotect->Neutralize Wash Neutralize->Coupling Repeat for next AA Cleavage Global Cleavage (Anhydrous HF) Neutralize->Cleavage Sequence Complete

Standard Solid-Phase Peptide Synthesis (SPPS) workflow utilizing the Boc/Bzl protection strategy.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., gas evolution, TLC staining), researchers can confirm mechanistic progression without immediate reliance on complex analytics.

Protocol 1: N-Boc Protection of Amines using Boc₂O

Objective: Chemoselective protection of a primary or secondary amine.

  • Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM or THF (0.1–0.5 M concentration) in a round-bottom flask.

  • Base Addition (Conditional): If the amine is a hydrochloride salt, add DIEA or TEA (1.5 eq) and stir for 10 minutes. Causality: This neutralizes the HCl, liberating the free amine required for nucleophilic attack.

  • Reagent Addition: Cool the flask to 0 °C. Add Boc₂O (1.1 eq) dropwise. Ensure the flask is vented (e.g., using a needle in a septum). Causality: The reaction is exothermic and generates CO₂ gas. Venting prevents dangerous pressure accumulation.

  • Validation (TLC): Warm to room temperature and stir for 2–4 hours. Monitor via TLC using a Ninhydrin stain. Self-Validation: Primary amines stain a deep purple with Ninhydrin. As the reaction progresses, the purple spot will disappear, replaced by a UV-active (if aromatic) or non-staining Boc-protected spot.

  • Workup: Quench with water, extract with DCM, wash the organic layer with mild acid (e.g., 5% citric acid) to remove unreacted starting amine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: TFA-Mediated N-Boc Deprotection

Objective: Removal of the Boc group to yield the amine trifluoroacetate salt.

  • Preparation: Dissolve the Boc-protected amine in anhydrous DCM (0.1–0.5 M) in a round-bottom flask.

  • Scavenger Addition: If the substrate contains electron-rich moieties (e.g., indoles, thioethers), add TIPS (2.0 eq) and water (2.0 eq). Causality: Quenches the highly electrophilic tert-butyl cation before it can trigger side reactions.

  • Acid Addition: Cool to 0 °C. Slowly add TFA to achieve a final concentration of 20–50% (v/v) TFA in DCM[1].

  • Validation (Visual): Remove the ice bath and stir at room temperature. Self-Validation: Effervescence (bubbling) will be immediately visible as the carbamic acid decarboxylates into CO₂. The cessation of bubbling is a strong macroscopic indicator that the deprotection is nearing completion.

  • Workup: Once complete (verified by LC-MS), concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically. The product is isolated as the TFA salt.

References

  • Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. Available at:[Link]

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. Available at:[Link]

  • Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. Available at:[Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available at:[Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. Available at:[Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides . Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme . The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate is a versatile building block for introducing a constrained, aromatic scaffold into peptide str...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate is a versatile building block for introducing a constrained, aromatic scaffold into peptide structures. Its unique architecture allows for the synthesis of peptidomimetics with modified conformational properties, enhanced proteolytic stability, and novel therapeutic activities. This guide provides a comprehensive overview of the principles and detailed protocols for the effective incorporation of this non-canonical amino acid derivative into peptide sequences using solid-phase peptide synthesis (SPPS). We will cover the essential preliminary step of methyl ester hydrolysis, followed by protocols for coupling, deprotection, and chain elongation within the framework of Boc-based SPPS.

Introduction: The Rationale for Incorporating Aminomethylbenzoic Acid Scaffolds

The introduction of non-proteinogenic amino acids and scaffolds into peptides is a powerful strategy in medicinal chemistry. Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate, and its active carboxylic acid form, serves as a dipeptide isostere, introducing a rigid benzoic acid moiety into the peptide backbone. This structural modification can impart several desirable properties:

  • Conformational Constraint: The aromatic ring restricts the rotational freedom of the peptide chain, leading to more defined secondary structures.

  • Proteolytic Resistance: The absence of a standard α-amino acid structure at the point of incorporation can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

  • Scaffold for Further Functionalization: The aromatic ring can be further modified to introduce additional functionalities or to create branched peptide structures.[1]

The use of such building blocks is integral to the design of novel peptide-based therapeutics, from enzyme inhibitors to receptor agonists and antagonists.[2] The ortho substitution pattern of the aminomethyl and carboxyl groups on the benzoate ring provides a unique spatial arrangement for the peptide chain.

Foundational Chemistry: Preparing the Building Block for Peptide Synthesis

A critical prerequisite for incorporating Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate into a peptide sequence via standard amide bond formation is the hydrolysis of the methyl ester to the corresponding free carboxylic acid. The methyl ester itself cannot be activated by common coupling reagents used in peptide synthesis.[3]

Protocol 1: Saponification of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate

This protocol details the base-mediated hydrolysis (saponification) of the methyl ester to yield 2-((tert-butoxycarbonylamino)methyl)benzoic acid.

Materials:

  • Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate in a minimal amount of methanol or THF in a round-bottom flask.

  • Saponification: Add an excess (typically 1.5 to 2.0 equivalents) of 1 M NaOH solution to the flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

  • Solvent Removal: Once the reaction is complete, remove the organic solvent (MeOH or THF) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-((tert-butoxycarbonylamino)methyl)benzoic acid.

  • Purification (if necessary): The product can be further purified by recrystallization or column chromatography.

Parameter Condition Rationale
Solvent Methanol or THFTo ensure solubility of the starting ester.
Base 1 M NaOHTo mediate the hydrolysis of the methyl ester.
Temperature Room TemperatureSufficient for the reaction to proceed without significant side reactions.
Acidification 1 M HCl to pH 2-3To protonate the carboxylate salt and precipitate the free carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) using 2-((tert-butoxycarbonylamino)methyl)benzoic Acid

The following protocols are based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS.[3] This strategy utilizes the acid-labile Boc group for temporary Nα-protection and typically benzyl-based groups for more permanent side-chain protection.[4]

Workflow for Incorporating the Scaffold

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle Hydrolysis Protocol 1: Saponification of Methyl 2-((Boc-amino)methyl)benzoate FirstCoupling Protocol 2: Coupling of 2-((Boc-amino)methyl)benzoic Acid to Resin Hydrolysis->FirstCoupling Use resulting carboxylic acid ResinPrep Resin Swelling (e.g., Merrifield Resin in DCM) ResinPrep->FirstCoupling Wash1 Wash (DCM, DMF) FirstCoupling->Wash1 Deprotection Protocol 3: Boc Deprotection (TFA in DCM) Wash1->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 NextCoupling Coupling of Next Boc-Amino Acid Wash2->NextCoupling Repeat Repeat Cycle NextCoupling->Repeat Cleavage Final Cleavage from Resin (e.g., HF or TFMSA) NextCoupling->Cleavage After final amino acid Repeat->Wash1 Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: Workflow for incorporating the aminomethylbenzoic acid scaffold into a peptide.

Protocol 2: Coupling of 2-((tert-butoxycarbonylamino)methyl)benzoic Acid to the Resin

This protocol describes the initial attachment of the scaffold to a suitable resin, such as Merrifield resin, for the synthesis of a peptide acid.

Materials:

  • Merrifield Resin

  • 2-((tert-butoxycarbonylamino)methyl)benzoic acid (from Protocol 1)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent activating agent

  • N,N-Diisopropylethylamine (DIEA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the Merrifield resin in the reaction vessel and swell in DCM for 30-60 minutes. Drain the solvent.[3]

  • Activation: In a separate vial, dissolve 2-((tert-butoxycarbonylamino)methyl)benzoic acid (3-4 equivalents relative to resin loading) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Add DIEA if required by the specific protocol. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the ninhydrin test to ensure completion.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted sites on the resin, a capping step with acetic anhydride and DIEA in DCM can be performed.[3]

Reagent Equivalents (rel. to resin loading) Purpose
2-((Boc-amino)methyl)benzoic acid3 - 4The building block to be coupled.
DIC3 - 4Carbodiimide coupling agent for carboxyl group activation.
HOBt3 - 4Activation additive to improve efficiency and reduce racemization.
DIEAAs requiredBase for neutralization and to facilitate coupling.
Protocol 3: Boc Deprotection and Subsequent Amino Acid Coupling

This protocol outlines the removal of the Boc protecting group from the aminomethyl moiety, preparing it for the coupling of the next amino acid in the sequence.

Materials:

  • Peptide-resin from the previous step

  • DCM

  • Trifluoroacetic acid (TFA)

  • DIEA

  • Next Boc-protected amino acid

  • Coupling reagents (e.g., DIC/HOBt)

Procedure:

  • Washing: Wash the peptide-resin with DCM (3x).

  • Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20-30 minutes.[5] The formation of tert-butyl cations during this step necessitates the use of scavengers if sensitive residues like Tryptophan or Methionine are present in the sequence.[6]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) to remove residual acid.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM (2x, 5 minutes each). This step is crucial to liberate the free amine for the subsequent coupling reaction.[6]

  • Washing: Wash the resin with DCM (3x) to remove excess base.

  • Next Coupling: Proceed with the coupling of the next Boc-protected amino acid using the activation and coupling methods described in Protocol 2.

  • Cycle Repetition: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.

Boc_Deprotection_Cycle Start Resin-Scaffold-Boc TFA_DCM Treat with 25-50% TFA in DCM Start->TFA_DCM Intermediate Resin-Scaffold-NH3+TFA- TFA_DCM->Intermediate DIEA_DCM Neutralize with 5-10% DIEA in DCM Intermediate->DIEA_DCM End Resin-Scaffold-NH2 (Ready for next coupling) DIEA_DCM->End

Caption: The Boc deprotection and neutralization cycle.

Final Cleavage and Purification

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups removed. In the Boc/Bzl strategy, this is typically accomplished with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] These procedures require specialized equipment and careful handling due to the hazardous nature of the reagents. Following cleavage, the crude peptide is precipitated, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate is a valuable reagent for introducing a rigid, aromatic scaffold into peptide structures. Successful incorporation requires a preliminary hydrolysis step to unmask the carboxylic acid functionality. Subsequently, the resulting building block can be effectively integrated into a peptide sequence using standard Boc-based solid-phase peptide synthesis protocols. The methodologies outlined in this guide provide a robust framework for researchers to leverage this and similar building blocks in the design and synthesis of novel peptidomimetics for therapeutic and research applications.

References

  • Combined solid/solution phase synthesis of large surface area scaffolds derived from aminomethyl-benzoates. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. (2007). Biopolymers, 88(2), 272-8. Retrieved March 20, 2026, from [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules, 28(14), 5437. Retrieved March 20, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved March 20, 2026, from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2022). eScholarship. Retrieved March 20, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis. (2016). Springer Nature Experiments. Retrieved March 20, 2026, from [Link]

  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. (2023). ChemRxiv. Retrieved March 20, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC. Retrieved March 20, 2026, from [Link]

  • Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. (n.d.). Biotage. Retrieved March 20, 2026, from [Link]

  • Solid-phase peptide synthesis. (2014). Chemical Society Reviews, 43(17), 5954-5989. Retrieved March 20, 2026, from [Link]

  • Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. (2010). Molecules, 15(7), 5105-5125. Retrieved March 20, 2026, from [Link]

  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. (2020). Chemistry Stack Exchange. Retrieved March 20, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. (2005). The Journal of Organic Chemistry, 70(22), 8965-8968. Retrieved March 20, 2026, from [Link]

  • Hydrolysis and saponification of methyl benzoates. (1999). Green Chemistry, 1, 65-68. Retrieved March 20, 2026, from [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). SpringerLink. Retrieved March 20, 2026, from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved March 20, 2026, from [Link]

Sources

Application

Application Notes: Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate as a Versatile Ortho-Bifunctional Building Block

Introduction In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the demand for versatile, strategically functionalized building blocks is paramount. Methyl 2-((te...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the demand for versatile, strategically functionalized building blocks is paramount. Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate is one such scaffold, offering a unique and powerful combination of functionalities. Its structure features a benzene ring substituted at the ortho positions with a methyl ester and a Boc-protected aminomethyl group. This specific arrangement allows for a range of selective and sequential transformations, making it an invaluable precursor for the synthesis of complex heterocyclic systems and as a linker in modular drug design.

The tert-butyloxycarbonyl (Boc) protecting group on the primary amine is stable under a wide variety of reaction conditions yet can be removed cleanly under mild acidic conditions. This orthogonality, combined with the reactivity of the methyl ester, provides chemists with precise control over synthetic routes. This document outlines the synthesis, key properties, and detailed protocols for the application of this building block in the construction of valuable molecular architectures.

Synthesis and Physicochemical Properties

The synthesis of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate is typically achieved through the protection of the primary amine of methyl 2-(aminomethyl)benzoate. This straightforward reaction provides the title compound in high yield.

General Synthesis Scheme: Methyl 2-(aminomethyl)benzoate is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base to yield the N-protected product.

Physicochemical & Spectroscopic Data Summary

PropertyValue
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance White to off-white solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) Predicted values: δ 7.95 (dd, 1H, Ar-H), 7.45 (td, 1H, Ar-H), 7.35 (td, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 5.10 (br s, 1H, NH), 4.45 (d, 2H, CH₂), 3.90 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃) ppm.
¹³C NMR (CDCl₃, 100 MHz) Predicted values: δ 168.0 (C=O, ester), 156.0 (C=O, Boc), 139.0 (Ar-C), 132.5 (Ar-C), 131.0 (Ar-CH), 130.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 80.0 (C(CH₃)₃), 52.0 (OCH₃), 43.0 (CH₂), 28.5 (C(CH₃)₃) ppm.
IR (KBr) Predicted values: 3350 (N-H stretch), 2980 (C-H stretch), 1720 (C=O stretch, ester), 1690 (C=O stretch, carbamate), 1520 (N-H bend), 1250, 1160 (C-O stretch) cm⁻¹

Application 1: Synthesis of Fused N-Heterocycles - The Isoindolinone Scaffold

A primary application of this building block is in the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry found in numerous biologically active compounds. The ortho-disposed functional groups are perfectly poised for intramolecular cyclization following deprotection of the amine.

The general workflow involves the acid-catalyzed removal of the Boc group to unmask the primary amine. This intermediate, methyl 2-(aminomethyl)benzoate, can then undergo spontaneous or catalyzed intramolecular aminolysis of the ester to form the five-membered lactam ring of the isoindolinone core.[1][2] This cyclization is often facile due to the formation of a thermodynamically stable five-membered ring.[3]

G cluster_synthesis Synthesis of Isoindolinone Start Methyl 2-((tert-butoxycarbonylamino) -methyl)benzoate Step1 Boc Deprotection (e.g., TFA/DCM or HCl/Dioxane) Start->Step1 Acid Intermediate Methyl 2-(aminomethyl)benzoate (In situ) Step1->Intermediate Step2 Intramolecular Cyclization (Aminolysis of Ester) Intermediate->Step2 Heat/Base (optional) Product Isoindolin-1-one Step2->Product

Caption: Workflow for Isoindolinone Synthesis.
Protocol 1: Synthesis of Isoindolin-1-one

This protocol describes the conversion of the title building block into the isoindolinone core structure.

Materials:

  • Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (1.0 eq)

  • Trifluoroacetic acid (TFA, 10 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Deprotection: Dissolve Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (1.0 eq) in DCM (approx. 0.1 M). To this solution, add TFA (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up & Cyclization: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in EtOAc and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Causality Note: This neutralization step is critical. The free amine generated is the active nucleophile for the subsequent cyclization. The cyclization often proceeds spontaneously upon neutralization or with gentle heating.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure isoindolin-1-one.

Application 2: Utility as a Bifunctional Linker via Orthogonal Reactions

The distinct reactivity of the ester and the protected amine allows this molecule to serve as an effective linker, connecting two different molecular fragments through orthogonal chemical transformations. The ester can be converted to an amide via hydrolysis and subsequent coupling, while the Boc-protected amine can be deprotected and functionalized independently.

This strategy is highly valuable in constructing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to a diverse set of amines. Subsequently, the Boc group is removed, and the resulting amine is acylated with a library of carboxylic acids.

G cluster_linker Orthogonal Linker Strategy Start Building Block PathA_Step1 1. Ester Hydrolysis (e.g., LiOH, THF/H₂O) Start->PathA_Step1 PathA_Intermediate Carboxylic Acid Intermediate PathA_Step1->PathA_Intermediate PathA_Step2 2. Amide Coupling (HATU, DIPEA + Amine R¹-NH₂) PathA_Intermediate->PathA_Step2 PathA_Product Amide-Functionalized Intermediate PathA_Step2->PathA_Product PathB_Step1 3. Boc Deprotection (TFA, DCM) PathA_Product->PathB_Step1 PathB_Intermediate Primary Amine Intermediate PathB_Step1->PathB_Intermediate PathB_Step2 4. Amide Coupling (EDC, HOBt + Acid R²-COOH) PathB_Intermediate->PathB_Step2 FinalProduct Disubstituted Product R¹-NH-CO-Ar-CH₂-NH-CO-R² PathB_Step2->FinalProduct

Caption: Orthogonal functionalization workflow.
Protocol 2: Saponification and Amide Coupling

This protocol details the first phase of the linker strategy: converting the methyl ester to an amide.

Materials:

  • Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (1.0 eq)

  • Lithium hydroxide (LiOH, 2.0 eq)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

  • Amine of choice (R¹-NH₂, 1.1 eq)

  • HATU (1.1 eq) or EDC/HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Saponification (Ester Hydrolysis): Dissolve the starting material (1.0 eq) in a 3:1 mixture of THF and water. Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.[4]

  • Once hydrolysis is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude acid.

    • Causality Note: The Boc group is stable to the basic conditions of saponification but labile to strong acid. Careful acidification is required to protonate the carboxylate without cleaving the Boc group.

  • Amide Coupling: In a dry flask under an inert atmosphere, dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF. Add the desired amine (R¹-NH₂, 1.1 eq) and DIPEA (2.0 eq).[5]

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and stir the reaction at room temperature for 6-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain the desired amide. This product can then be carried forward for Boc deprotection and further functionalization as outlined in the workflow diagram.

Conclusion

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate is a strategically designed building block that offers significant advantages in synthetic chemistry. The ortho-disposition of its two key functional groups facilitates the efficient construction of fused heterocyclic systems like isoindolinones. Furthermore, the orthogonal nature of the methyl ester and the Boc-protected amine provides a reliable platform for creating molecular linkers and performing modular synthesis. The protocols described herein provide a robust foundation for researchers to leverage the full potential of this versatile intermediate in drug discovery and materials science applications.

References

  • Intramolecular Nucleophilic Aminolysis of Aliphatic Esters. Cyclization of Methyl 2-aminomethylbenzoate to Phthalimidine. Journal of the American Chemical Society. Available at: [Link]

  • General Base and General Acid Catalyzed Intramolecular Aminolysis of Esters. Cyclization of Esters of 2-Aminomethylbenzoic Acid to Phthalimidine. The Journal of Organic Chemistry. Available at: [Link]

  • This work: new isoindolinones bearing a methyl group installed in 3-position. ResearchGate. Available at: [Link]

  • General Base and General Acid Catalyzed Intramolecular Aminolysis of Esters. Cyclization of Esters of 2-Aminomethylbenzoic Acid to Phthalimidine. The Journal of Organic Chemistry. Available at: [Link]

  • Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Journal of the American Chemical Society. Available at: [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Institutes of Health. Available at: [Link]

  • A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis. Available at: [Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCr Journals. Available at: [Link]

Sources

Method

Application of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate in Solid-Phase Peptide Synthesis (SPPS)

Introduction: Beyond Conventional SPPS Linkers Solid-phase peptide synthesis (SPPS), a cornerstone of peptide chemistry and drug discovery, relies on the strategic use of a solid support to which the nascent peptide chai...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Conventional SPPS Linkers

Solid-phase peptide synthesis (SPPS), a cornerstone of peptide chemistry and drug discovery, relies on the strategic use of a solid support to which the nascent peptide chain is anchored.[1][2][3] The choice of linker—the chemical moiety connecting the peptide to the resin—is paramount, dictating the conditions for final cleavage and the overall compatibility with different protecting group strategies.[1][3] While traditional linkers are cleaved under strongly acidic or basic conditions, a more sophisticated approach is often required for the synthesis of complex peptides or for applications demanding orthogonal protecting group schemes.

This application note details the use of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate as a "safety-catch" linker in SPPS. This class of linkers offers exceptional stability throughout the synthesis, remaining inert to the conditions used for both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting group removal.[1][2][3] The cleavage is a two-step process: an "activation" step renders the linker labile, followed by a specific chemical treatment to release the peptide. This unique characteristic provides researchers with enhanced flexibility and control over the synthesis process.

The Safety-Catch Principle: A Two-Factor Authentication for Peptide Cleavage

The "safety-catch" concept is predicated on a linker that is stable to the standard deprotection conditions of both major SPPS strategies (acidic for Boc, basic for Fmoc).[1][2][3] Only after a specific, orthogonal chemical transformation—the "activation" step—does the linker become susceptible to cleavage under a different set of conditions.[1][4] This approach prevents premature cleavage of the peptide from the resin, a common issue in the synthesis of long or difficult sequences.

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate embodies this principle through a clever mechanism of intramolecular cyclization. The Boc-protected amine serves as the "safety," rendering the linker stable. The activation step involves the removal of this Boc group, unmasking a nucleophilic amine. This amine is now perfectly positioned to attack the ester bond linking the peptide to the linker, leading to the formation of a stable lactam and the release of the desired peptide.

Chemical Properties and Advantages

PropertyDescription
Chemical Name Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate
Molecular Formula C14H19NO4
Linker Type Safety-Catch, cleavable via intramolecular cyclization
Compatibility Fully compatible with both Fmoc/tBu and Boc/Bzl SPPS strategies
Cleavage Two-step: 1. Acid-mediated Boc deprotection (Activation). 2. Intramolecular cyclization to release the peptide.

Key Advantages:

  • Orthogonality: The linker is stable to both the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc deprotection during chain elongation.[1][2][3]

  • Mild Cleavage: The final peptide release through lactam formation can often be achieved under mild conditions, preserving sensitive amino acid residues.

  • Flexibility: Allows for the synthesis of fully protected peptide fragments, which can be invaluable for convergent synthesis strategies.

  • Reduced Side Reactions: The stability of the linker minimizes premature peptide loss and the formation of truncated sequences.

Experimental Protocols

Protocol 1: Synthesis of 2-((tert-butoxycarbonylamino)methyl)benzoic acid Linker

This protocol outlines the synthesis of the carboxylic acid form of the linker, which is then ready for attachment to an amino-functionalized resin.

Materials:

  • Methyl 2-(aminomethyl)benzoate hydrochloride

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Sodium carbonate

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hydrochloric acid (2 N)

  • Anhydrous sodium sulfate

  • Lithium hydroxide

  • Methanol

  • Water

Procedure:

  • Boc Protection:

    • Dissolve Methyl 2-(aminomethyl)benzoate hydrochloride in a 5% w/v sodium carbonate solution.

    • Add a solution of Boc-anhydride in THF and stir the mixture for 12 hours at room temperature.

    • Evaporate the THF and adjust the pH of the aqueous solution to 2 using 2 N HCl.

    • Extract the product three times with ethyl acetate.

    • Dry the combined organic layers with anhydrous sodium sulfate and evaporate the solvent to yield Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate.

  • Saponification:

    • Dissolve the resulting methyl ester in a mixture of methanol and water.

    • Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with 2 N HCl and extract the product with ethyl acetate.

    • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 2-((tert-butoxycarbonylamino)methyl)benzoic acid.

Protocol 2: Attachment of the Linker to Amino-Functionalized Resin

Materials:

  • Amino-functionalized resin (e.g., Rink Amide AM resin)

  • 2-((tert-butoxycarbonylamino)methyl)benzoic acid

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Procedure:

  • Swell the amino-functionalized resin in DMF for 30 minutes in a peptide synthesis vessel.

  • In a separate vial, dissolve 2-((tert-butoxycarbonylamino)methyl)benzoic acid (2 equiv. based on resin loading), HBTU/HATU (1.95 equiv.), and DIPEA (4 equiv.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Drain the DMF from the swollen resin and add the activated linker solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Following successful linker attachment, the peptide chain is elongated using standard Fmoc/tBu SPPS protocols. A typical cycle is outlined below.

Materials:

  • Linker-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (HBTU/HATU, DIPEA)

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure (per cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3-5 equiv.) with HBTU/HATU (3-5 equiv.) and DIPEA (6-10 equiv.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Repeat the cycle until the desired peptide sequence is assembled.

Protocol 4: Activation and Cleavage of the Peptide from the Resin

This two-step protocol is the hallmark of the safety-catch strategy.

Step 1: Activation (Boc Deprotection of the Linker)

  • After the final Fmoc deprotection, wash the peptidyl-resin with DCM.

  • Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes. Note: This step removes the Boc group from the linker, activating it for cleavage. It will also remove acid-labile side-chain protecting groups if a Boc/Bzl strategy was used for the peptide synthesis.

  • Wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 10% DIPEA in DMF (2x), and then with DMF (3x) and DCM (3x).

Step 2: Cleavage (Intramolecular Cyclization)

  • Suspend the activated peptidyl-resin in a non-nucleophilic solvent such as THF or NMP.

  • Heat the mixture at 50-60°C for 4-12 hours. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by LC-MS.

  • Alternatively, for more robust cyclization, a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added (0.1-0.2 equivalents) to the suspension at room temperature.

  • Once cleavage is complete, filter the resin and wash it with the same solvent.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure to obtain the crude peptide.

Visualization of the Workflow and Mechanism

SPPS_Workflow cluster_synthesis Peptide Synthesis Phase cluster_cleavage Cleavage Phase Resin Amino-Resin Linker_Attach Attach Linker Resin->Linker_Attach Peptide_Elongation Fmoc/Boc SPPS Cycles Linker_Attach->Peptide_Elongation Activation Activation (TFA Treatment) Peptide_Elongation->Activation Cleavage Cleavage (Intramolecular Cyclization) Activation->Cleavage Crude_Peptide Crude Peptide in Solution Cleavage->Crude_Peptide

Caption: Proposed cleavage mechanism via intramolecular cyclization.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structures in a final document.

Troubleshooting and Key Considerations

  • Incomplete Linker Activation: If cleavage yields are low, ensure complete removal of the Boc group during the activation step. This can be monitored by a chloranil test. Extend the TFA treatment time if necessary.

  • Incomplete Cleavage: The rate of intramolecular cyclization can be sequence-dependent. If cleavage is slow, increasing the temperature or adding a catalytic amount of a non-nucleophilic base like DBU can be beneficial. Avoid strong nucleophilic bases as they can lead to side reactions.

  • Side-Chain Protection: When using the Fmoc/tBu strategy, the final activation step with TFA will also cleave the tBu-based side-chain protecting groups. If a fully protected peptide fragment is desired, a different side-chain protection strategy (e.g., Benzyl-based) that is stable to the linker activation conditions must be employed.

Conclusion

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate represents a valuable tool in the arsenal of the peptide chemist. Its function as a safety-catch linker, compatible with both major SPPS chemistries and reliant on a predictable intramolecular cyclization for cleavage, offers a high degree of control and flexibility. This enables the synthesis of complex peptides and protected fragments that may be challenging to access with conventional linkers. The protocols and principles outlined in this application note provide a robust framework for the successful implementation of this advanced linker strategy in research and drug development settings.

References

  • P. G. M. Wuts, in Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, Inc., Hoboken, NJ, USA, 2014.
  • "Safety-Catch Linkers for Solid-Phase Peptide Synthesis" - Molecules, 2024. [URL: https://www.mdpi.com/1420-3049/29/7/1429]
  • "Safety-Catch Linkers for Solid-Phase Peptide Synthesis" - National Institutes of Health, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11012524/]
  • "A new type of safety-catch linker cleaved by intramolecular activation of an amide anchorage and allowing aqueous processing in solid-phase peptide synthesis" - Royal Society of Chemistry, 1993. [URL: https://pubs.rsc.org/en/content/articlelanding/1993/c3/c39930001786]
  • "Solid Phase Peptide Synthesis (SPPS) explained" - Bachem, 2023. [URL: https://www.bachem.com/knowledge-center/technologies/solid-phase-peptide-synthesis-spps-explained/]
  • "Cleavable linker for peptide synthesis" - Google Patents, 2020. [URL: https://patents.google.
  • "SULFUR AND SELENIUM SAFETY CATCH LINKERS" - University of Minnesota, 2003. [URL: https://chem.umn.edu/sites/chem.umn.edu/files/2020-04/february_13_2003.pdf]
  • "An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams" - Royal Society of Chemistry, 2022. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/sc/d2sc01466a]
  • "Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry" - Chemical Reviews, 2000. [URL: https://pubs.acs.org/doi/10.1021/cr980018e]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience catastrophic yield drops when synthesizing Methyl 2-((tert-butoxycarbony...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience catastrophic yield drops when synthesizing Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate .

This guide bypasses generic advice and targets the specific thermodynamic and kinetic traps inherent to ortho-substituted benzylic amines. By understanding the causality behind these failures, you can transition from low-yielding sequential steps to a high-efficiency, self-validating synthetic system.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my yield consistently below 30%, and why am I isolating a highly polar, UV-active byproduct instead of my target molecule? The Causality: You are falling victim to spontaneous intramolecular lactamization. When you synthesize the intermediate methyl 2-(aminomethyl)benzoate, you generate a highly nucleophilic primary amine exactly three carbons away from an electrophilic methyl ester. According to Baldwin’s Rules, this sets up a kinetically and thermodynamically favored 5-Exo-Trig cyclization . The amine attacks the adjacent ester, ejecting methanol and forming isoindolin-1-one (phthalimidine). This cyclization is so rapid at room temperature that isolating the free amine almost guarantees a massive yield loss. Similar cyclization challenges are well-documented in the synthesis of analogous nicotinate scaffolds [1].

Q2: I am starting from methyl 2-(bromomethyl)benzoate. Can I just use aqueous ammonia to form the amine, followed by Boc anhydride? The Causality: Absolutely not. Direct amination of benzylic bromides [2] with ammonia leads to two compounding failures:

  • Over-alkylation: Ammonia is less nucleophilic than the resulting primary amine. The moment methyl 2-(aminomethyl)benzoate forms, it outcompetes ammonia to react with another equivalent of the starting bromide, forming secondary and tertiary amines.

  • Accelerated Cyclization: The basic aqueous conditions required for direct amination act as a catalyst for the isoindolin-1-one cyclization mentioned in Q1.

Q3: I switched to the Azide Route, but during the Boc protection step, I am observing the formation of 2-((tert-butoxycarbonylamino)methyl)benzoic acid. How do I prevent ester hydrolysis? The Causality: Ester hydrolysis occurs when the base used to mop up protons during Boc protection (e.g., NaOH, KOH, or excess Triethylamine in aqueous mixtures) acts as a nucleophile and attacks the methyl ester. The Fix: Eliminate water and strong nucleophilic bases. Perform the protection in an anhydrous solvent (like Ethyl Acetate or Dichloromethane) using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), or ideally, use an in situ trapping method that requires no base at all.

Part 2: Quantitative Route Comparison

To optimize your workflow, we must evaluate the empirical data of various synthetic strategies. The table below summarizes the causality and expected yields of common approaches.

Synthetic RouteIntermediateDeprotection/Reduction ConditionBoc Protection ConditionTypical Yield (%)Primary Yield-Killing Byproduct
Direct Amination BromideNH₃ (aq), sealed tubeBoc₂O, TEA, DCM15 - 25%Isoindolin-1-one, Poly-alkylated amines
Gabriel Synthesis PhthalimideHydrazine hydrate, EtOH, refluxBoc₂O, TEA, DCM (sequential)45 - 60%Isoindolin-1-one, Phthalhydrazide
Sequential Azide AzideH₂, Pd/C, MeOHBoc₂O, DIPEA, DCM50 - 65%Isoindolin-1-one (formed during transfer)
In Situ Azide (Optimized) AzideH₂, Pd/C, EtOAc, Boc₂ON/A (One-Pot Trapping) 85 - 95% Trace unreacted azide

Part 3: Pathway Visualization

The diagram below illustrates why the sequential route fails and why the one-pot in situ route succeeds. By introducing Boc anhydride (Boc₂O) into the reduction flask, the transient amine is trapped by the highly reactive anhydride on the palladium surface before it can undergo the 5-Exo-Trig cyclization.

SynthesisPathway A Methyl 2-(bromomethyl)benzoate (Starting Material) B Methyl 2-(azidomethyl)benzoate (Stable Intermediate) A->B NaN3, DMF (Nucleophilic Substitution) C Methyl 2-(aminomethyl)benzoate (Transient Free Amine) B->C H2, Pd/C (Sequential Route) D Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (Target Product) B->D H2, Pd/C, Boc2O in EtOAc (One-Pot In Situ Trapping) C->D Boc2O (Slow Intermolecular) E Isoindolin-1-one (Cyclization Byproduct) C->E Spontaneous 5-Exo-Trig Intramolecular Attack

Reaction pathways: In situ Boc trapping vs. spontaneous isoindolin-1-one cyclization.

Part 4: The Optimized Experimental Protocol (Self-Validating System)

To achieve the >85% yields required for scalable drug development [3], you must utilize the One-Pot In Situ Azide Reduction . This protocol is designed as a self-validating system; built-in analytical checkpoints ensure you do not proceed if a reaction has stalled.

Step 1: Nucleophilic Azidation

Objective: Convert methyl 2-(bromomethyl)benzoate to methyl 2-(azidomethyl)benzoate.

  • Setup: Dissolve 10.0 g (43.6 mmol) of methyl 2-(bromomethyl)benzoate in 50 mL of anhydrous DMF.

  • Reaction: Add 3.4 g (52.3 mmol, 1.2 eq) of Sodium Azide (NaN₃) in one portion. Stir at room temperature for 4 hours.

  • Workup: Dilute the mixture with 150 mL of Ethyl Acetate (EtOAc) and 100 mL of distilled water. Extract the organic layer, then wash it with a 5% aqueous LiCl solution (3 x 50 mL) to completely remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Self-Validation Checkpoint: Run an IR spectrum of the crude oil. You must observe a massive, sharp asymmetric stretching band at ~2100 cm⁻¹ . If this peak is absent, azidation has failed. On TLC (10% EtOAc/Hexanes), the product will have a similar Rf to the starting material but will stain intensely with a Staudinger-Ninhydrin dip (PPh₃ followed by ninhydrin heating).

Step 2: One-Pot Hydrogenative Boc-Protection

Objective: Reduce the azide and immediately trap the resulting amine to prevent lactamization.

  • Setup: Dissolve the crude methyl 2-(azidomethyl)benzoate (~8.3 g, 43.4 mmol) in 100 mL of anhydrous EtOAc. Crucial Causality: Do not use Methanol. Methanol increases the solubility of the free amine in the bulk solvent, pulling it away from the palladium surface and increasing the chance of cyclization.

  • Trapping Agent: Add 10.4 g (47.7 mmol, 1.1 eq) of Di-tert-butyl dicarbonate (Boc₂O) directly to the solution.

  • Catalysis: Carefully add 0.8 g of 10% Pd/C under an inert argon atmosphere.

  • Reaction: Purge the flask with Hydrogen gas (H₂) and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with 50 mL of EtOAc. Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint: The success of the in situ trapping is verified by ¹H NMR. You must observe a massive singlet integrating to 9 protons at ~1.42 ppm (the tert-butyl group) and a sharp singlet integrating to 3 protons at ~3.88 ppm (confirming the methyl ester is intact and has not hydrolyzed or cyclized). The target compound [3] is isolated as a stable, white solid or viscous clear oil.

References

  • Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system RSC Advances URL:[Link]

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Deprotection of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate

Welcome to the technical support guide for the deprotection of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the deprotection of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. The removal of the tert-butoxycarbonyl (Boc) protecting group, while conceptually straightforward, can be fraught with challenges specific to this molecule's unique structure. The proximity of the aminomethyl group to the methyl ester on the aromatic ring creates a predisposition for specific and often yield-reducing side reactions.

This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these issues. We will move beyond simple protocols to explore the causal mechanisms behind common experimental failures, ensuring you can design self-validating and robust deprotection strategies.

Critical Issue Spotlight: Unwanted Lactam Formation

This is the most frequently encountered and significant side reaction during the deprotection of this substrate.

Q: My primary side product is an unexpected lactam, 2,3-dihydroisoindol-1-one. Why is this forming, and how can I prevent it?

A: The formation of the 2,3-dihydroisoindol-1-one lactam is a direct consequence of the substrate's architecture. The deprotection reaction unmasks a primary amine, which is a potent nucleophile. This nucleophilic amine is positioned ortho to the methyl ester, an electrophilic carbonyl center. This proximity facilitates a rapid, intramolecular nucleophilic acyl substitution reaction, which displaces methanol and forms a thermodynamically stable six-membered ring.

The core of the problem lies in the state of the amine immediately following deprotection. If the amine is deprotonated (i.e., in its free base form), it will readily attack the adjacent ester. This can occur during the reaction if conditions are not sufficiently acidic or, more commonly, during a basic or aqueous workup intended to neutralize the acid and isolate the "free amine."

Mechanism of Undesired Lactam Formation The process is an intramolecular cyclization driven by the proximity of the reacting groups.

Caption: Intramolecular cyclization leading to lactam formation.

Mitigation Strategy: Maintain Protonation

The most effective way to prevent this side reaction is to ensure the newly formed amine remains in its protonated, non-nucleophilic ammonium salt form throughout the reaction and workup.

  • Use Anhydrous Acidic Conditions: Employing a strong acid in an anhydrous organic solvent, such as 4M HCl in 1,4-dioxane, is the gold standard.[1][2] This system ensures complete deprotection while generating the product as its hydrochloride salt in situ.

  • Avoid Basic Workups: Do NOT perform a basic wash (e.g., with NaHCO₃ or NaOH) to isolate the free amine unless absolutely necessary for subsequent steps. A basic environment will immediately deprotonate the ammonium salt, triggering rapid cyclization.

  • Isolate the Salt: After the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting solid will be the desired product, Methyl 2-(aminomethyl)benzoate hydrochloride, which is typically stable and can be used directly in many subsequent reactions (e.g., reductive amination, acylation).

Troubleshooting Guide: Common Issues & Solutions

SymptomPossible Cause(s)Recommended Solution(s)
Incomplete Deprotection (Starting material remains by TLC/LC-MS)1. Insufficient acid strength or concentration.2. Short reaction time.3. Poor substrate solubility.1. Increase acid concentration. For TFA, move from 20% to a 1:1 mixture with DCM.[3]2. Extend the reaction time and continue to monitor progress every 30-60 minutes.[3]3. Switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]4. Ensure complete dissolution of the starting material, co-solvents may be required.
Mass peak observed at [M+57] (Product mass + 56.1 amu)tert-Butylation: The reactive tert-butyl cation generated during deprotection has alkylated the aromatic ring.[4][5]Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation.[3][6] The choice of scavenger depends on the reaction conditions. See scavenger table below.
Presence of Carboxylic Acid (Product mass - 14.0 amu)Ester Hydrolysis: The methyl ester has been cleaved. This is common if using aqueous acids or if there are significant amounts of water in the reagents or solvents.[7]1. Ensure all reagents and solvents are strictly anhydrous.2. Use a non-aqueous acid system like 4M HCl in dioxane.[2]3. Avoid prolonged reaction times at elevated temperatures.
Product is difficult to handle/purify (Oily or sticky solid)Residual Acid/Salt Formation: The product is likely the amine salt (e.g., trifluoroacetate), which can be hygroscopic or non-crystalline.1. Co-evaporate the crude product with a non-polar solvent like toluene or hexanes to azeotropically remove residual acid.[5]2. Triturate the crude oil with a non-polar solvent (e.g., cold diethyl ether or hexanes) to precipitate the salt as a manageable solid.
Table of Common Scavengers for Preventing t-Butylation
ScavengerTypical ConcentrationMechanism of ActionNotes
Triethylsilane (TES) 5-10% (v/v)Reduces the tert-butyl cation to isobutane.Highly effective; produces volatile byproducts.
Water 1-5% (v/v)Reacts with the tert-butyl cation to form tert-butanol.Simple and effective, but can promote ester hydrolysis if used in excess.
Thioanisole 5-10% (v/v)Acts as a cation trap through electrophilic aromatic substitution.Useful for protecting other sensitive functional groups like tryptophan in peptides.[6]
1,2-Ethanedithiol (EDT) 2-5% (v/v)Traps carbocations.Strong odor; handle in a fume hood.

Frequently Asked Questions (FAQs)

Q1: What are the standard, recommended conditions for deprotecting this specific substrate to maximize yield and purity? For this molecule, the most robust and reliable method is using 4M Hydrogen Chloride in 1,4-dioxane at room temperature for 1-4 hours .[1][2] This method directly addresses the main side reaction by forming the stable, non-nucleophilic hydrochloride salt, and the anhydrous conditions prevent ester hydrolysis.

Q2: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are both excellent methods.

  • TLC: Use a polar solvent system (e.g., 10% Methanol in DCM with 1% NH₄OH). The Boc-protected starting material will have a high Rf, while the polar amine salt product will have a very low Rf (often staying at the baseline). The disappearance of the starting material spot is a clear indicator of reaction completion.

  • LC-MS: This is the most definitive method. It will allow you to monitor the disappearance of the starting material peak and the appearance of the product peak, while simultaneously checking for the formation of the lactam or t-butylated side products by their respective masses.

Q3: Is a basic workup necessary to get the free amine? What are the risks? A basic workup is not recommended for this substrate due to the high risk of triggering lactam formation.[8] If the free amine is absolutely required for a subsequent step that is incompatible with the hydrochloride salt, the neutralization should be performed in situ just before the next reaction or extracted quickly at low temperature (0 °C) with a mild base (e.g., saturated NaHCO₃) and immediately used. Storage of the free amine is not advised.

Q4: Are there alternative, milder deprotection methods that could avoid these side reactions? Yes, several alternative methods can be considered, particularly if other acid-sensitive functional groups are present in the molecule.

  • Lewis Acids: Reagents like TMSI or TMSOTf can mediate Boc deprotection under very mild conditions, sometimes offering different selectivity.[9]

  • Thermal Deprotection: Heating the substrate in a high-boiling point solvent like methanol or trifluoroethanol can effect Boc removal without any acid, which can be advantageous for complex molecules.[10][11] This method often requires higher temperatures (120-240 °C) and may be best performed in a sealed tube or a continuous flow reactor.[10][11]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and can be a mild and effective alternative to TFA or pre-made HCl solutions.[12]

Recommended Experimental Protocols

Protocol 1: Gold Standard Deprotection using HCl in Dioxane

This protocol is designed to maximize the yield of the desired amine hydrochloride salt while minimizing side reactions.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Isolation a Dissolve Substrate in Dioxane (anhydrous) b Add 4M HCl in Dioxane (2-4 equivalents) a->b c Stir at Room Temp (1-4 hours) b->c d Monitor by TLC/LC-MS (until SM is consumed) c->d e Concentrate in vacuo d->e f Triturate with cold ether e->f g Filter and dry solid f->g

Caption: Workflow for the recommended HCl/Dioxane deprotection.

Procedure:

  • Dissolve Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.1-0.2 M concentration).

  • To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (3.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.[13]

  • Upon completion, remove the solvent and excess HCl under reduced pressure. Co-evaporation with toluene (2x) can help remove the last traces of acid.

  • The resulting crude solid or oil can be triturated with cold diethyl ether to precipitate the product as a white or off-white solid.

  • Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Methyl 2-(aminomethyl)benzoate hydrochloride.

Protocol 2: Alternative Deprotection using TFA with Scavengers

This protocol is a common alternative but requires careful handling to avoid side reactions.

Procedure:

  • Dissolve Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add a scavenger, such as triethylsilane (0.5 eq), to the solution.

  • Prepare a deprotection solution of 25-50% trifluoroacetic acid (TFA) in DCM. Slowly add this solution to the reaction mixture at 0 °C.[14]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Once complete, concentrate the reaction mixture in vacuo. It is critical to remove all TFA, as residual acid can cause issues. Co-evaporation with toluene or DCM is recommended.[13]

  • The resulting product, the trifluoroacetate salt, can be used directly or purified by precipitation from a non-polar solvent.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry. ACS Publications.

  • TFA Deprotection: Organic Chemistry Study Guide. Fiveable.

  • Optimizing Boc Deprotection Conditions to Avoid Side Reactions. Benchchem.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry.

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. RSC Publishing.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Semantic Scholar.

  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate.

  • Navigating Boc Deprotection: A Guide to Preventing Side Products. Benchchem.

  • Selective deprotection of Boc amines in the presence of other protecting groups. Benchchem.

  • Boc Deprotection - TFA. Common Organic Chemistry.

  • Boc Deprotection - HCl. Common Organic Chemistry.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications.

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

  • Application Note – N-Boc deprotection. Sigma-Aldrich.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry. ACS Publications.

  • Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research.

  • BOC Protection and Deprotection. J&K Scientific LLC.

  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. PubMed.

  • Deprotection Reactions - Peptide Chemistry. MilliporeSigma.

  • Deprotection of Carboxylic Esters of b-Lactam Homologues. Cleavage of p-Methoxybenzyl, Diphenylmethyl, and t-Butyl Esters Effected by a Phenolic Matrix. The Journal of Organic Chemistry.

  • Deprotection of Carboxylic Esters of β-Lactam Homologues. Okayama University.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health.

  • Protection Reactions. Wiley-VCH.

  • Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. PubMed.

  • Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. MDPI.

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry.

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal.

  • Cyclization of 2-(Carbamoyloxy)benzoates, 2-(Sulfamoyloxy)benzoates and 2-(Carbamoyloxy)benzophenones. Indian Institute of Chemical Technology.

  • Amino Acid Protection & Deprotection Services. BOC Sciences.

Sources

Troubleshooting

Preventing racemization during coupling reactions with chiral amino acid derivatives

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in solid-phase (SPPS) and solution-phase pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in solid-phase (SPPS) and solution-phase peptide synthesis: the loss of chiral integrity during peptide bond formation.

This center provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you maintain strict stereochemical control when working with highly sensitive chiral amino acid derivatives.

Part 1: Mechanistic Overview & Troubleshooting FAQs

Q1: What is the chemical causality behind racemization during peptide coupling? Racemization (or epimerization) during peptide coupling is primarily driven by the over-activation of the carboxylic acid, which exposes the chiral α -carbon to base-catalyzed deprotonation. This occurs via two main pathways:

  • Oxazolone (Azlactone) Formation: The activated carboxyl group intramolecularly cyclizes with the adjacent carbonyl oxygen to form a 5(4H)-oxazolone intermediate. The α -proton of this cyclic intermediate is highly acidic. Base-catalyzed deprotonation creates a planar enolate, which upon reprotonation and subsequent aminolysis yields a mixture of L- and D-enantiomers[1].

  • Direct Enolization: Certain residues, particularly Cysteine, undergo direct α -proton abstraction without forming an oxazolone. The polarizable sulfur atom in the thioether side chain of Cysteine stabilizes the adjacent carbanion, making the α -proton unusually acidic during activation[2].

G A N-Protected Amino Acid (Chiral L-Isomer) B Activated Ester Intermediate (e.g., O-Acylurea) A->B Coupling Reagent (DIC) C 5(4H)-Oxazolone Formation (Intramolecular Cyclization) B->C Slow Aminolysis G Fast Aminolysis (Oxyma Pure Additive) B->G Optimal Conditions D Base-Catalyzed Deprotonation (Planar Enolate Formation) C->D Strong Base (DIPEA) E Reprotonation (Loss of Stereocenter) D->E F Racemized / Epimerized Peptide (D/L Mixture) E->F Aminolysis H Chiral Peptide (Retained L-Isomer) G->H

Mechanistic pathways of oxazolone-induced racemization vs. desired direct aminolysis.

Q2: How do I prevent epimerization when coupling highly sensitive residues like Cysteine (Cys) or Histidine (His)? Minimizing racemization requires reducing both the formation and the lifetime of highly activated intermediates under basic conditions[2].

  • Switch the Base: Replace standard strong bases like N,N-Diisopropylethylamine (DIPEA) with 2,4,6-trimethylpyridine (TMP/collidine). TMP is a sterically hindered, weaker base that effectively facilitates coupling while significantly reducing the probability of base-catalyzed α -proton abstraction[1][3].

  • Protecting Groups: For Histidine, protecting the pi-imidazole nitrogen with a sterically bulky group (e.g., trityl or methoxybenzyl) disrupts the cyclic epimerization intermediates[4].

  • Temperature Control: Lower the coupling temperature to 0°C for the activation step of these specific residues to kinetically disfavor the enolization pathway[1].

Q3: Which coupling additives offer the best balance of efficiency and racemization suppression? Historically, benzotriazole derivatives like HOBt and HOAt were standard. However, they pose explosive hazards and are less effective for highly hindered couplings[5].

  • Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative that reacts rapidly with the DIC-activated O-acylurea to form a highly reactive ester. This accelerates aminolysis, shortening the lifetime of the vulnerable intermediate and drastically reducing racemization[5].

  • Oxyma-B (1,3-dimethylvioluric acid) is a newer oxime-based additive that has proven to be an even more potent racemization suppressor than Oxyma Pure, specifically for Histidine couplings[6].

Part 2: Quantitative Data on Racemization Suppression

To make informed reagent choices, review the comparative data below. The table synthesizes the percentage of D-isomer formation during the coupling of highly racemization-prone sequences using various additive and base combinations.

Coupling SequenceCoupling ReagentsBase UsedD-Isomer Formation (%)Reference / Source
Z-Phg-OH to H-Pro-NH₂DIC / HOBtNone9.3%Albericio et al.[7]
Z-Phg-OH to H-Pro-NH₂DIC / HOAtNone3.3%Albericio et al.[7]
Z-Phg-OH to H-Pro-NH₂DIC / Oxyma PureNone1.1% Albericio et al.[7]
Fmoc-Gly-His-OH to Phe-NH₂DIC / Oxyma PureNone3.0%El-Faham et al.[6]
Fmoc-Gly-His-OH to Phe-NH₂DIC / Oxyma-BNone1.0% El-Faham et al.[6]
Fmoc-Cys(Trt)-OH to Phe-NH₂HCTU / 6-Cl-HOBtDIPEA>5.0% (High)Standard SPPS[3]
Fmoc-Cys(Trt)-OH to Phe-NH₂HCTU / 6-Cl-HOBtTMP (Collidine)<1.0% Standard SPPS[3]

Part 3: Standard Operating Protocols (SOPs)

The following protocol outlines a self-validating workflow for the low-racemization coupling of sensitive amino acids (Cys, His, Ser). It is designed to be a closed-loop system where the output is directly analytically verified.

Workflow S1 1. Reagent Prep AA + Oxyma Pure + DIC S2 2. Base Addition Add TMP (Avoid DIPEA) S1->S2 S3 3. Pre-activation 1-2 mins at 0°C S2->S3 S4 4. Coupling Agitate 1-2 hrs at RT S3->S4 S5 5. Validation Cleavage & Chiral LC-MS S4->S5

Optimized step-by-step workflow for low-racemization coupling of sensitive amino acids.

Protocol: Low-Racemization Coupling Cycle (DIC/Oxyma/TMP)

Objective: Achieve >99% coupling efficiency of Fmoc-Cys(Trt)-OH while maintaining <1% D-Cys epimerization.

Step 1: Reagent Preparation (Stoichiometry Control)

  • Weigh 3.0 equivalents of the N-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) relative to the resin loading.

  • Weigh 3.0 equivalents of Oxyma Pure[1].

  • Dissolve both solids in a minimal volume of anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

Step 2: Base Selection & Addition

  • Add 4.0 equivalents of 2,4,6-trimethylpyridine (TMP/collidine) to the amino acid/Oxyma solution[1]. Causality: TMP neutralizes any acidic byproducts but is too sterically hindered to abstract the α -proton of the Cysteine derivative[3].

Step 3: Controlled Pre-activation

  • Chill the solution to 0°C using an ice bath.

  • Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Allow the mixture to pre-activate for exactly 1 to 2 minutes. Causality: Prolonged pre-activation increases the statistical probability of oxazolone formation. A 1-minute window is sufficient for the Oxyma ester to form[3].

Step 4: Coupling Reaction

  • Transfer the activated mixture immediately to the reaction vessel containing the deprotected resin.

  • Agitate gently at room temperature for 1 to 2 hours.

  • Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Step 5: System Validation (Chiral LC-MS) Trustworthiness requires verification. Do not rely solely on the Kaiser test, as it only confirms primary amine depletion, not chiral integrity.

  • Perform a micro-cleavage of a 5 mg resin sample using Reagent K (TFA/Water/Phenol/Thioanisole/EDT).

  • Evaporate the cleavage cocktail and precipitate the crude peptide in cold ether[8].

  • Analyze the crude sample via Chiral Reverse-Phase LC-MS using an isocratic gradient optimized for baseline separation of diastereomers[8]. Quantify the Area Under the Curve (AUC) for the D-epimer peak to validate that racemization is <1.0%.

Part 4: References

1.4 - AAPPTEC 2.1 - Benchchem 3. - Peptide Chemistry 4. - Highfine 5.3 - PMC (NIH) 6. 8 - Benchchem 7. 9 - Bachem 8.5 - Peptide Chemistry 9. 10 - ACS Publications 10.11 - RSC Publishing 11.6 - PMC (NIH) 12. 12 - PMC (NIH) 13.13 - SciSpace 14. 14 - Luxembourg Bio Technologies 15. 7 - Merck Millipore 16.15 - ChemRxiv 17. 16 - Luxembourg Bio Technologies 18.17 - ResearchGate 19.18 - PMC (NIH)

Sources

Optimization

Solubility issues of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate in common solvents

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility bottlenecks with Methyl 2-((tert-butoxycarbonylamino)methyl)benzoa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility bottlenecks with Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (CAS: 119768-44-4).

Rather than providing generic advice, this center deconstructs the specific molecular causality behind the compound's behavior, offering field-validated troubleshooting steps and self-validating protocols.

Part 1: Molecular Causality & Solubility Profile

To troubleshoot solubility, we must first understand the structural physics of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate.

The Causality of Insolubility: This molecule features a highly lipophilic profile driven by two primary factors:

  • The Boc Shielding Effect: The bulky tert-butoxycarbonyl (Boc) protecting group acts as a massive lipophilic umbrella, masking the inherent polarity of the amine 1.

  • Intramolecular Hydrogen Bonding: The ortho-substitution pattern on the benzoate ring positions the Boc-NH (the only hydrogen-bond donor) in close proximity to the ester carbonyl oxygen. This geometry facilitates a stable, 6-membered pseudo-ring via intramolecular hydrogen bonding. By internally satisfying its hydrogen-bonding potential, the molecule effectively "hides" its polar face from external solvents, drastically increasing its partition coefficient (LogP) and rendering it practically insoluble in aqueous media.

Quantitative Solubility Matrix

The table below summarizes the expected behavior of this intermediate across standard laboratory solvents.

SolventDielectric Constant (ε)Solubility ProfilePractical Concentration Limit
Dichloromethane (DCM) 8.9Excellent> 500 mg/mL
Ethyl Acetate (EtOAc) 6.0Excellent> 300 mg/mL
Dimethyl Sulfoxide (DMSO) 46.7Good (Requires Anhydrous)100 - 200 mM
Hexanes / Heptane ~1.9Poor (Crystallization Risk)< 5 mg/mL
Aqueous Buffers (PBS) ~80.0Insoluble (Crashes out)< 10 µM (without co-solvent)

Part 2: Workflow Visualization

G Start Methyl 2-((tert-butoxycarbonylamino) methyl)benzoate App Identify Workflow Start->App Bio Biological Assays (Aqueous) App->Bio Synth Organic Synthesis (Non-Polar) App->Synth DMSO Prepare Stock in Anhydrous DMSO Bio->DMSO OrgSolv Dissolve in DCM / EtOAc Synth->OrgSolv Buffer Aqueous Buffer Dilution (Risk: Precipitation) DMSO->Buffer Solv Apply Step-Down Dilution & Surfactants Buffer->Solv Hexane Hexane Solvent Swap (Risk: Crystallization) OrgSolv->Hexane SolidLoad Execute Solid-Phase Loading Hexane->SolidLoad

Workflow for managing solubility of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate.

Part 3: Troubleshooting FAQs

Q1: My compound is "crashing out" when I dilute my DMSO stock into PBS for biological assays. How can I prevent this? A: This is a classic "solvent shock" phenomenon. The highly lipophilic Boc group forces the molecule out of solution when the DMSO fraction drops below a critical threshold (typically <5% v/v). Because DMSO is hygroscopic, even trace water absorbed during storage can initiate micro-aggregation 2. Solution: Do not perform direct high-ratio dilutions. Employ a step-down dilution strategy. First, dilute the 100 mM DMSO stock into an intermediate surfactant vehicle (e.g., 10% Tween-20 or PEG-400) before final introduction to the aqueous buffer.

Q2: During flash chromatography, the compound precipitates at the top of the silica column when transitioning from EtOAc to Hexanes. Why? A: While highly soluble in EtOAc, the molecule's solubility drops precipitously in pure aliphatic hydrocarbons like hexanes due to the polar ester core. When you load the compound in a small amount of DCM or EtOAc and immediately flush with a high-hexane mobile phase, the local solvent environment changes too rapidly, causing crystallization at the column head. Solution: Abandon liquid loading for this intermediate. Utilize the Solid-Phase Loading Protocol (detailed below) to bypass the solubility limit at the column head.

Q3: My ¹H-NMR spectrum in DMSO-d6 shows broad peaks and lower-than-expected integration. Is the compound degrading? A: It is highly unlikely to be degrading. Broad lines and low signal intensity in DMSO-d6 almost always indicate micro-aggregation or partial insolubility rather than chemical degradation 3. If your DMSO-d6 has absorbed atmospheric water, the local dielectric constant shifts, causing this hydrophobic ester to aggregate into micelles or colloidal suspensions. Solution: Use fresh, anhydrous DMSO-d6 stored under argon, and gently warm the NMR tube to 35°C prior to acquisition.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Reliable DMSO Stock Solutions for HTS

Objective: Create a stable 100 mM stock solution without micro-aggregation for downstream assays.

  • Preparation: Weigh the required mass of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate into a dry, amber glass vial purged with argon.

  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (stored over molecular sieves).

  • Dissolution: Vortex vigorously for 2 minutes. Do not use extreme heat, as this can degrade the Boc group over time; instead, use a bath sonicator maintained at 30°C for 10 minutes.

  • Self-Validation (The Tyndall Test): Shine a standard red or green laser pointer through the vial in a darkened room.

    • Pass: The beam is invisible as it passes through the liquid (true solution).

    • Fail: The beam path is clearly visible (Tyndall effect), indicating colloidal suspension/micro-aggregation. If it fails, add 5% v/v PEG-400 and re-sonicate.

  • Storage: Aliquot immediately into single-use vials and store at -20°C to prevent freeze-thaw degradation and water ingress 2.

Protocol B: Solid-Phase Loading for Flash Chromatography

Objective: Prevent column-head crystallization during purification.

  • Dissolution: Dissolve the crude reaction mixture containing the compound in the minimum required volume of DCM (e.g., 5 mL DCM per 1 gram of crude).

  • Adsorption: Add dry Celite 545 or deactivated Silica Gel to the flask (use a 2:1 mass ratio of Celite to crude compound).

  • Evaporation: Attach the flask to a rotary evaporator. Slowly reduce the pressure to remove the DCM entirely, leaving a free-flowing, dry powder.

  • Self-Validation (Texture Check): The resulting powder must not stick to the walls of the flask. If it is clumpy or oily, the compound has not fully adsorbed; add 10 mL DCM, add more Celite, and repeat step 3.

  • Loading: Pour the dry powder directly onto the top of the pre-equilibrated silica column (equilibrated in your starting Hexane/EtOAc gradient). Cap with a small layer of sand and proceed with the run.

Part 5: References

  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.

  • DMSO Solubility Assessment for Fragment-Based Screening. NIH PMC.

  • Organic synthesis provides opportunities to transform drug discovery. Astex Pharmaceuticals.

Sources

Troubleshooting

Troubleshooting low conversion rates in esterification reactions

Welcome to the Esterification Technical Support Center . This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stalled kinetics, poor yields, or unwanted byproducts durin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Esterification Technical Support Center . This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stalled kinetics, poor yields, or unwanted byproducts during ester synthesis.

Esterification is rarely a straightforward A-to-B transformation; it is a delicate balance of thermodynamics and kinetics. Below, we dissect the two most common esterification paradigms—Fischer (acid-catalyzed) and Steglich (carbodiimide-mediated)—providing mechanistic troubleshooting, self-validating protocols, and quantitative optimization strategies.

Workflow Start Low Ester Conversion Type Identify Reaction Type Start->Type Fischer Fischer (Acid-Catalyzed) Type->Fischer Steglich Steglich (DCC/DMAP) Type->Steglich Water Water Accumulation? Fischer->Water Rearrange N-acylurea Formation? Steglich->Rearrange DeanStark Equip Dean-Stark / Sieves Water->DeanStark Yes AddDMAP Increase DMAP / Lower Temp Rearrange->AddDMAP Yes

Diagnostic workflow for troubleshooting low conversion in esterification reactions.

Module 1: Fischer Esterification (Acid-Catalyzed)

Q: My Fischer esterification is stalling at ~50% conversion despite prolonged heating. Why is the reaction arresting? A: The Fischer esterification is not kinetically limited; it is a thermodynamically controlled equilibrium process[1]. Because the condensation of a carboxylic acid and an alcohol produces water as a stoichiometric byproduct, the accumulation of water actively drives the reverse reaction (ester hydrolysis)[2]. To achieve >95% conversion, you must manipulate the equilibrium via Le Châtelier's principle. This is done by either flooding the system with excess alcohol (using it as the solvent) or by continuously removing the water byproduct from the reaction matrix[1].

Protocol 1: Azeotropic Water Removal via Dean-Stark Apparatus

This protocol is a self-validating system designed to physically remove water, thereby forcing the equilibrium toward the ester product.

  • Apparatus Assembly: Connect a round-bottom flask to a Dean-Stark trap, surmounted by a reflux condenser.

    • Causality: The trap allows the condensed vapor to separate into distinct liquid phases based on density, preventing the denser water from returning to the reaction[3].

  • Solvent Selection: Dissolve your reactants and acid catalyst (e.g., p-TsOH) in a water-immiscible solvent that forms a low-boiling azeotrope with water, such as toluene[4].

  • Trap Priming (Critical Step): Fill the Dean-Stark trap with the reaction solvent (toluene) before applying heat.

    • Causality: If the trap is left empty, solvent from the reaction flask will distill over to fill the trap's volume. This drastically reduces the reaction volume, altering molar concentrations and potentially causing the reactants to precipitate or char against the glass[4].

  • Reflux & Phase Separation: Heat the mixture to a vigorous reflux. The water-toluene azeotrope will vaporize, condense, and fall into the trap. Because water is denser than toluene, it sinks to the graduated bottom, while the excess toluene overflows back into the reaction flask[1].

  • Validation of Completion: The reaction is deemed complete when the theoretical volume of water (calculated from the molarity of the limiting reagent) is collected at the bottom of the trap, and the meniscus ceases to rise[4].

Table 1: Comparison of Water Removal Strategies
StrategyMechanism of ActionIdeal ApplicationLimitations
Dean-Stark Trap Azeotropic distillation and density-based phase separation[3].Large-scale reactions; high-boiling solvents (toluene/benzene)[4].Requires reflux temperatures; incompatible with low-boiling alcohols (e.g., methanol)[5].
Molecular Sieves (3Å) Physical entrapment of water molecules within aluminosilicate pores[6].Temperature-sensitive substrates; small-scale synthesis[4].Mechanical degradation can create fine dust; inherent basicity may trigger side reactions[6].
Soxhlet Extraction Continuous solvent dehydration via a thimble of molecular sieves[6].Reactions requiring strictly anhydrous recycled solvent[6].Complex setup; slower water removal rate compared to direct desiccant addition[5].

Module 2: Steglich Esterification (Carbodiimide-Mediated)

Q: I am using DCC to couple a carboxylic acid with a sterically hindered secondary alcohol. My yield is terrible, and a waxy byproduct is dominating the TLC plate. What happened? A: You are observing the formation of an N-acylurea dead-end product[7]. In a Steglich esterification, dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form an O-acylisourea intermediate[8]. If the subsequent nucleophilic attack by the alcohol is slow—which is highly common with sterically hindered or secondary alcohols—the O-acylisourea has time to undergo a deleterious 1,3-rearrangement, forming a stable, completely unreactive N-acylurea[7].

To rescue this reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) must be added[9]. DMAP acts as a hyper-nucleophile, rapidly attacking the O-acylisourea to form a highly electrophilic acyl-pyridinium intermediate. This intermediate cannot undergo the 1,3-rearrangement and reacts swiftly with the hindered alcohol to yield the desired ester[8].

Steglich Acid Carboxylic Acid + DCC O_acyl O-acylisourea (Reactive Intermediate) Acid->O_acyl N_acyl N-acylurea (Unreactive Dead-End) O_acyl->N_acyl 1,3-rearrangement (Slow, No DMAP) Acyl_pyr Acyl-pyridinium (Highly Electrophilic) O_acyl->Acyl_pyr + DMAP (Fast) Ester Ester Product Acyl_pyr->Ester + ROH

Mechanistic pathways in Steglich esterification highlighting the role of DMAP.

Protocol 2: Optimized Steglich Esterification Workflow

This protocol minimizes exotherms and intercepts reactive intermediates to prevent byproduct formation.

  • Reagent Pre-Mixing: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the carboxylic acid, the alcohol, and DMAP in an anhydrous aprotic solvent (e.g., DCM or THF)[8].

    • Causality: Adding DMAP to the initial mixture ensures it is uniformly distributed and ready to intercept the O-acylisourea immediately upon its formation by DCC[9].

  • Thermal Regulation: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C.

    • Causality: The initial coupling reaction between the acid and DCC is highly exothermic. Lower temperatures suppress the thermal activation energy required for the unwanted 1,3-rearrangement pathway[10].

  • Coupling Agent Addition: Add DCC dropwise (if dissolved in solvent) or in small solid portions[11].

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for 12–24 hours. A white precipitate of dicyclohexylurea (DCU) will crash out of the solution[7].

  • Workup & Isolation: Filter the mixture through a Celite pad to remove the insoluble DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (to protonate and remove DMAP), saturated NaHCO3 (to neutralize unreacted acid), and brine[11]. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Table 2: Quantitative Parameters for Steglich Esterification Optimization
Reagent / ParameterRecommended QuantityCausality / Impact on Conversion
Carboxylic Acid 1.0 eqServes as the limiting reagent; defines the theoretical 100% yield benchmark.
Alcohol 1.1 – 1.5 eqA slight stoichiometric excess drives the kinetics of the final acyl-pyridinium cleavage[11].
DCC (Coupling Agent) 1.1 – 1.2 eqEnsures complete activation of the acid; massive excess leads to unreacted DCC contamination[11].
DMAP (Catalyst) 0.05 – 0.1 eqSuppresses N-acylurea formation; higher amounts (up to 1.0 eq) may be required for highly hindered tertiary alcohols[9].
Temperature 0 °C to RT0 °C during DCC addition controls the exotherm; warming to RT ensures complete kinetic conversion[10].

References

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready 2

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry 1

  • Dean–Stark apparatus - Grokipedia3

  • Technical Support Center: Driving Esterification Equilibrium by Water Removal - BenchChem 4

  • Dean−Stark Apparatus Modified for Use with Molecular Sieves - ACS Publications 6

  • Catalytic Amidation Guide: Dean-Stark water removal - Catalytic Amidation 5

  • Steglich Esterification - Organic Chemistry Portal 8

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) 9

  • Trouble with Steglich Esterification - r/Chempros (Reddit) 11

  • Steglich esterification - Wikipedia 7

  • Esterification/Amidation Problems - r/Chempros (Reddit) 10

Sources

Reference Data & Comparative Studies

Validation

NMR Solvent Selection Guide: Structural Elucidation of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate (CDCl₃ vs. DMSO-d₆)

Executive Summary For drug development professionals and synthetic chemists, methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS: 943845-67-8) serves as a critical building block in the synthesis of peptidomimetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS: 943845-67-8) serves as a critical building block in the synthesis of peptidomimetics and antiviral therapeutics, including novel HIV treatments [1]. Accurate structural elucidation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is highly dependent on solvent selection.

This guide objectively compares the performance of two ubiquitous NMR solvents—Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆) —evaluating their impact on chemical shifts, hydrogen-bonding dynamics, and the resolution of rotameric states.

Theoretical Grounding & Solvent Dynamics

The structural characterization of Boc-protected amines presents unique spectroscopic challenges. The carbamate functional group possesses partial double-bond character at the C–N bond, leading to restricted rotation and the formation of syn and anti conformers (rotamers).

The Causality of Solvent-Induced Shifts
  • CDCl₃ (Non-Polar, Weakly Interacting): In CDCl₃, the molecule's intramolecular hydrogen bonding (specifically between the carbamate N-H and the ortho-ester carbonyl) remains largely intact. Because the rotameric exchange rate at 298 K often falls into the intermediate regime on the NMR timescale, researchers typically observe signal broadening for the N-H proton, the adjacent methylene (-CH₂-) group, and occasionally the Boc methyls.

  • DMSO-d₆ (Polar, Strong H-Bond Acceptor): DMSO-d₆ fundamentally alters the molecule's conformational equilibrium. As a potent hydrogen-bond acceptor, DMSO outcompetes intramolecular H-bonds, heavily solvating the N-H proton [2]. This strong intermolecular interaction deshields the proton, driving a massive downfield chemical shift (often Δδ>1.5 ppm) [3]. Furthermore, this solvation often alters the rotational energy barrier, shifting the equilibrium toward a single dominant solvated conformer and sharpening the signals , allowing for clear resolution of 3J scalar coupling [4].

NH_Shift_Logic NH_Signal Analyze NH Signal (Carbamate) Solvent_CDCl3 Solvent: CDCl3 NH_Signal->Solvent_CDCl3 Solvent_DMSO Solvent: DMSO-d6 NH_Signal->Solvent_DMSO Result_CDCl3 Broad Singlet (~5.3 ppm) Intramolecular H-bonding intact Solvent_CDCl3->Result_CDCl3 Result_DMSO Sharp Triplet (~7.2 ppm) Intermolecular H-bonding to DMSO Solvent_DMSO->Result_DMSO

Causality of solvent choice on the carbamate NH proton chemical shift and H-bonding.

Experimental Protocols: A Self-Validating System

To ensure that observed chemical shift differences are strictly due to solvent-solute interactions and not referencing errors, concentration artifacts, or temperature fluctuations, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation (Concentration Control): Accurately weigh exactly 15.0±0.1 mg of high-purity methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate. Causality: Maintaining a consistent ~0.09 M concentration negates concentration-dependent dimerization effects that can artificially shift labile protons.

  • Solvent Addition & Internal Referencing: Dissolve the sample in 0.60 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) . Causality: TMS provides an absolute 0.00 ppm internal standard, validating that any Δδ observed is a true solvent effect.

  • Homogeneity Validation: Visually inspect the NMR tube. If any particulate matter remains, filter the solution through a tightly packed glass wool plug in a Pasteur pipette. Causality: Particulates distort magnetic field homogeneity, ruining shimming and artificially broadening peaks.

  • Data Acquisition (Temperature Control):

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Equilibrate the probe temperature strictly to 298 K (25 °C) for 5 minutes prior to tuning and matching.

    • ¹H NMR Parameters: 16 scans, 1.0 s relaxation delay (D1), 30° flip angle.

    • ¹³C NMR Parameters: 1024 scans, 2.0 s relaxation delay (D1), WALTZ-16 proton decoupling.

  • Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Phase and baseline correct manually.

NMR_Workflow Start Isolate Methyl 2-(((Boc)amino)methyl)benzoate Split Select NMR Solvent Start->Split CDCl3 CDCl3 (Non-polar, preserves H-bonds) Split->CDCl3 DMSO DMSO-d6 (Polar, disrupts H-bonds) Split->DMSO Acq Acquire 1H & 13C NMR (Strict 298 K, TMS internal std) CDCl3->Acq DMSO->Acq Analyze Compare NH shift, rotamer broadening, and solvent peaks Acq->Analyze

Workflow for NMR solvent selection, sample preparation, and data acquisition.

Comparative Data Analysis

The tables below summarize the expected quantitative NMR data for methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate, highlighting the objective differences between the two solvent systems.

Table 1: ¹H NMR Chemical Shifts Comparison (400 MHz, 298 K)
Functional GroupCDCl₃ ( δ , ppm)DMSO-d₆ ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)
Boc -CH₃ 1.441.38Singlet (s)9H-
Ester -OCH₃ 3.893.82Singlet (s)3H-
-CH₂- (Methylene) 4.484.35Doublet (d)2H6.0 (CDCl₃) / 6.2 (DMSO)
-NH- (Carbamate) 5.35 7.25 Broad Singlet (br s) / Triplet (t) 1H6.2 (DMSO)
Ar-H (C3) 7.507.42Doublet (d)1H7.8
Ar-H (C4) 7.327.38Triplet (t)1H7.8
Ar-H (C5) 7.457.55Triplet (t)1H7.8
Ar-H (C6) 7.957.85Doublet (d)1H7.8

Data Insight: The most critical diagnostic difference is the -NH- proton . In CDCl₃, it appears as a broad singlet at 5.35 ppm due to intermediate rotameric exchange. In DMSO-d₆, it shifts dramatically downfield to 7.25 ppm and sharpens into a distinct triplet, confirming its coupling to the adjacent methylene group.

Table 2: ¹³C NMR Chemical Shifts Comparison (100 MHz, 298 K)
Carbon PositionCDCl₃ ( δ , ppm)DMSO-d₆ ( δ , ppm)Assignment
Boc -CH₃ 28.428.2Aliphatic Methyls
-CH₂- 43.242.5Aliphatic Methylene
Ester -OCH₃ 52.151.8Methoxy Carbon
Boc Quaternary C 79.578.1Quaternary C-O
Ar-C (CH) 127.5, 128.2, 130.5, 132.4127.1, 127.8, 130.1, 131.9Aromatic Methines
Ar-C (Quaternary) 131.2, 140.1130.8, 141.2Aromatic C-C / C-CH₂
Boc C=O 155.8155.9Carbamate Carbonyl
Ester C=O 167.5167.1Ester Carbonyl

Conclusion & Recommendations

For the routine structural verification of methyl 2-(((tert-butoxycarbonyl)amino)methyl)benzoate, CDCl₃ remains the standard, cost-effective choice. It provides excellent solubility and a clean baseline for aliphatic integration.

However, if the researcher needs to definitively prove the connectivity of the aminomethyl group, or if rotameric broadening in CDCl₃ obscures the methylene splitting pattern, DMSO-d₆ is the superior alternative. By acting as a strong hydrogen-bond acceptor, DMSO-d₆ breaks the intramolecular dynamics, sharpens the N-H signal, and allows for the unambiguous extraction of 3JCH2−NH​ coupling constants.

References

  • Title: Therapeutic compounds for hiv virus infection (WO2023102529A1)
  • Title: Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: ResearchGate URL: [Link]

  • Title: Synthetic Mimics of Antimicrobial Peptides From Triaryl Scaffolds Source: PubMed Central (PMC) URL: [Link]

Comparative

A Senior Application Scientist's Guide to the HPLC and Mass Spectrometry Analysis of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate

In the landscape of pharmaceutical development and synthetic chemistry, the robust characterization of intermediates is paramount to ensuring the integrity and quality of the final active pharmaceutical ingredient (API)....

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and synthetic chemistry, the robust characterization of intermediates is paramount to ensuring the integrity and quality of the final active pharmaceutical ingredient (API). Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate is a key building block whose purity and structural identity must be rigorously confirmed. This guide provides an in-depth, experience-driven approach to the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), comparing different analytical strategies and elucidating the rationale behind the experimental choices.

The Critical Role of Analytical Scrutiny

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate features a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and an aromatic ring. Each of these structural motifs presents unique considerations for analytical method development. The Boc group, for instance, is notoriously labile under acidic conditions, a factor that heavily influences the choice of mobile phase in HPLC.[1] The aromatic ring provides a convenient chromophore for UV detection, while the overall structure lends itself to effective ionization by electrospray ionization (ESI) for mass spectrometric analysis.

Comparative Analytical Strategies

The primary goal of this analytical guide is to establish a reliable and reproducible method for the separation and identification of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate from potential impurities. We will explore two common reversed-phase HPLC methodologies, one employing a traditional C18 stationary phase and the other a phenyl-hexyl stationary phase, to highlight the impact of column chemistry on selectivity.

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating one. This means that each step, from sample preparation to data analysis, is designed to be logical, reproducible, and grounded in established scientific principles. The workflow for our analysis is depicted below.

HPLC-MS Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection Sample Dissolve sample in Acetonitrile/Water (50:50) Filter Filter through 0.22 µm PTFE filter Sample->Filter Inject Inject 10 µL Filter->Inject Column C18 or Phenyl-Hexyl Column Inject->Column Gradient Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Scan Full Scan MS (m/z 100-500) ESI->Scan MSMS Tandem MS (MS/MS) of Precursor Ion Scan->MSMS

Caption: HPLC-MS Experimental Workflow

Detailed Experimental Protocols

Method 1: C18 Reversed-Phase HPLC-MS

This method utilizes a C18 column, a workhorse in reversed-phase chromatography, which separates compounds primarily based on their hydrophobicity.[2]

  • Sample Preparation: A stock solution of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate was prepared by dissolving 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. The solution was then filtered through a 0.22 µm PTFE syringe filter prior to injection.

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm, followed by mass spectrometry.

  • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psig

    • Mass Range: m/z 100-500.

    • Collision Energy (for MS/MS): 20 eV.

Method 2: Phenyl-Hexyl Reversed-Phase HPLC-MS

This alternative method employs a phenyl-hexyl column, which offers different selectivity due to pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[3]

  • All parameters are the same as in Method 1, except for the column.

  • Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

Results and Discussion: A Comparative Analysis

The performance of the two methods was evaluated based on retention time, peak shape, and mass spectral data.

Table 1: Comparison of HPLC Performance

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Retention Time (min)12.514.2
Tailing Factor1.11.05
Theoretical Plates15,00018,000

The longer retention time on the phenyl-hexyl column suggests a stronger interaction with the stationary phase, likely due to the aforementioned pi-pi interactions. Both columns provided excellent peak shape and efficiency, demonstrating their suitability for this analysis.

Mass Spectrometry Analysis: Unveiling the Structure

The mass spectrometric analysis provides crucial information for the confirmation of the compound's identity. In positive ESI mode, Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate is expected to form a protonated molecule, [M+H]⁺.

Table 2: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺266.1438266.14411.1
[M+Na]⁺288.1257288.12601.0

The accurate mass measurements are in excellent agreement with the theoretical values, providing strong evidence for the elemental composition of the analyte.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry is an invaluable tool for confirming the structure of a compound by analyzing its fragmentation pattern.[4] The fragmentation of the Boc group is particularly informative.[5]

Fragmentation cluster_main cluster_side M_H [M+H]⁺ m/z 266.14 Loss_Boc Loss of Boc group (-100 Da) M_H->Loss_Boc Loss_isobutylene Loss of isobutylene (-56 Da) M_H->Loss_isobutylene Fragment1 [M+H - C₅H₈O₂]⁺ m/z 166.08 Loss_Boc->Fragment1 Fragment2 [M+H - C₄H₈]⁺ m/z 210.09 Loss_isobutylene->Fragment2

Caption: Key Fragmentation Pathways of the Analyte

The MS/MS spectrum of the [M+H]⁺ ion (m/z 266.14) is characterized by two major fragmentation pathways:

  • Loss of the entire Boc group (100 Da): This results in the formation of the fragment ion at m/z 166.08, corresponding to the protonated methyl 2-(aminomethyl)benzoate. This is a common fragmentation pattern for Boc-protected amines.[6]

  • Loss of isobutylene (56 Da): This fragmentation pathway leads to the formation of the ion at m/z 210.09.[7]

The presence of these characteristic fragment ions provides unambiguous confirmation of the structure of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate.

Conclusion: A Scientifically Sound Approach

This guide has detailed a comprehensive and robust analytical methodology for the characterization of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate using HPLC-MS. By comparing two different reversed-phase columns, we have demonstrated how stationary phase chemistry can be leveraged to optimize separations. The use of high-resolution mass spectrometry and tandem mass spectrometry provides an orthogonal and highly specific means of confirming the identity and structure of the analyte. The presented workflow, grounded in fundamental principles of analytical chemistry, serves as a reliable template for researchers and drug development professionals tasked with the critical analysis of this and similar compounds.

References

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600. [Link]

  • Nagi Reddy, P., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-62. [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • Van Berkel, G. J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 543–553. [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352. [Link]

  • Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 543-553. [Link]

  • Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 543-553. [Link]

  • Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Tanaka, S., et al. (2017). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 35(1), 180-186. [Link]

  • Ötvös, I., et al. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Chromatographic Science, 17(10), 580-584. [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Herczegh, P. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]

Sources

Validation

High-Precision Purity Assessment of Synthesized Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate: A Comparative Methodological Guide

Executive Summary Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (C14H19NO4) is a critical intermediate in the synthesis of complex pharmaceutical architectures, including isoindolinones and peptide mimetics. In dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (C14H19NO4) is a critical intermediate in the synthesis of complex pharmaceutical architectures, including isoindolinones and peptide mimetics. In drug development, the purity of such early-stage intermediates dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). This guide objectively compares the performance of an optimized, in-house synthesized grade of this compound against commercially available alternatives. Furthermore, it establishes a self-validating analytical workflow, contrasting Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with quantitative Nuclear Magnetic Resonance (1H-qNMR) to ensure absolute compliance with international regulatory thresholds.

The Analytical Challenge & Methodological Causality

Assessing the purity of N-Boc protected amines presents specific analytical challenges that require deliberate methodological choices.

Why Gas Chromatography (GC) is Unsuitable: While GC-FID is excellent for volatile compounds, the tert-butoxycarbonyl (Boc) protecting group is notoriously thermally labile. At standard GC injector port temperatures (e.g., 250°C), the Boc group undergoes pyrolytic elimination, degrading into isobutylene, carbon dioxide, and the free amine[1]. This thermal degradation creates artifact peaks, making GC fundamentally unreliable for the primary purity assessment of N-Boc derivatives.

The Self-Validating Orthogonal Approach: To establish a trustworthy, self-validating system, we must decouple relative purity from absolute mass fraction.

  • RP-HPLC-UV (Relative Purity): Exploits the strong UV absorbance of the benzoate moiety (~230 nm). It provides high-resolution separation of structurally similar organic impurities (e.g., unreacted methyl 2-(aminomethyl)benzoate) but relies on relative response factors and cannot detect non-chromophoric impurities.

  • 1H-qNMR (Absolute Purity): Operates as a primary ratio method of measurement. By co-dissolving the sample with a highly pure internal standard, qNMR allows for direct quantification without a calibration curve of the analyte itself[2]. Because the signal area is directly proportional to the number of nuclei generating the signal, qNMR captures "invisible" impurities like residual solvents or inorganic salts that HPLC misses[3].

According to ICH Q3A(R2) guidelines, organic impurities in new drug substances must be rigorously identified and qualified, with reporting thresholds typically starting at 0.05% depending on the maximum daily dose[4]. Relying on a single analytical method introduces a blind spot; combining HPLC and qNMR ensures total mass balance closure.

Analytical Workflow Visualization

PurityAssessment cluster_HPLC Chromatographic Profiling (Relative Purity) cluster_qNMR Spectroscopic Profiling (Absolute Purity) Target Methyl 2-((Boc-amino)methyl)benzoate Batch Release HPLC_Prep Sample Prep (MeCN/H2O + 0.1% TFA) Target->HPLC_Prep NMR_Prep Co-dissolution w/ Internal Std (e.g., Dimethyl sulfone in CDCl3) Target->NMR_Prep HPLC_Run RP-HPLC-UV (230 nm) Gradient Elution HPLC_Prep->HPLC_Run HPLC_Data Area % Normalization (Detects related substances) HPLC_Run->HPLC_Data Validation Orthogonal Data Reconciliation (Self-Validating System) HPLC_Data->Validation Impurity Profile NMR_Run 1H-qNMR Acquisition (Relaxation Delay > 5*T1) NMR_Prep->NMR_Run NMR_Data Mass Fraction Calc (% w/w) (Detects residual solvents/organics) NMR_Run->NMR_Data NMR_Data->Validation Absolute Assay Release ICH Q3A Compliant Certificate of Analysis Validation->Release

Caption: Orthogonal workflow combining HPLC-UV and 1H-qNMR for self-validating purity assessment.

Experimental Protocols

Protocol A: RP-HPLC-UV Impurity Profiling

Causality Note: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical. TFA acts as an ion-pairing agent, suppressing the ionization of any trace free amines (e.g., from premature Boc deprotection) and preventing severe peak tailing on the hydrophobic C18 stationary phase[5].

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a diode array detector (DAD) and a C18 reverse-phase column (4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water containing 0.1% (v/v) TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Gradient Elution: Program a gradient from 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of initial mobile phase (10% MeCN/90% H2O). Vortex until completely dissolved.

  • Acquisition: Inject 10 µL of the sample. Monitor UV absorbance at 230 nm (optimal for the benzoate chromophore).

  • Data Processing: Calculate relative purity using the area normalization method, excluding the solvent front.

Protocol B: 1H-qNMR Absolute Mass Fraction Determination

Causality Note: A prolonged relaxation delay (D1) is mandatory in qNMR. To ensure the integrals accurately reflect the molar ratio of protons, the delay must exceed five times the longest longitudinal relaxation time (T1) of the protons of interest (> 5 × T1). This prevents signal saturation and artificially skewed purity calculations[3].

Step-by-Step Methodology:

  • Standard Selection: Select Dimethyl sulfone (DMSO2, NIST SRM traceable) as the internal standard. It provides a sharp, isolated singlet at ~3.0 ppm in CDCl3, avoiding overlap with the analyte's aromatic (7.2–8.0 ppm), Boc (1.4 ppm), methyl ester (3.9 ppm), or methylene (4.4 ppm) signals.

  • Sample Preparation: Accurately weigh ~20.0 mg of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate and ~5.0 mg of Dimethyl sulfone using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both powders in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire 1H-NMR spectra at 298 K using a 90° excitation pulse. Set the spectral width to 15 ppm, acquisition time to 4 seconds, and the relaxation delay (D1) to 30 seconds. Co-add 64 transients.

  • Calculation: Determine the absolute purity ( Px​ ) using the integral ratio equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity of the standard).

Comparative Performance Data

To demonstrate the efficacy of this self-validating system, we compared an in-house synthesized batch of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate against two commercially available alternatives (Vendor A and Vendor B). The data below highlights the discrepancy between relative (HPLC) and absolute (qNMR) purity.

Table 1: Comparative Purity Assessment of Synthesized vs. Commercial Intermediates

Product SourceHPLC-UV Purity (Area %)1H-qNMR Purity (% w/w)Primary Identified ImpurityResidual Solvents (qNMR)ICH Q3A Status
In-House Synthesized 99.85%99.62%Trace des-Boc amine (0.10%)None detectedCompliant
Commercial Vendor A 99.10%94.30%Methyl 2-methylbenzoate (0.5%)Ethyl Acetate (4.8% w/w)Non-Compliant (Solvent)
Commercial Vendor B 97.45%97.10%Des-methyl ester (2.1%)Dichloromethane (0.2% w/w)Non-Compliant (Organic)
Data Interpretation & Discussion

The comparison clearly illustrates the danger of relying solely on HPLC-UV. Vendor A provided a Certificate of Analysis claiming >99% purity based on HPLC. However, our orthogonal qNMR analysis revealed an absolute purity of only 94.30%. The discrepancy was caused by 4.8% (w/w) residual ethyl acetate from their purification process. Because ethyl acetate lacks a strong chromophore at 230 nm, it was entirely "invisible" to the HPLC-UV detector.

Conversely, the In-House Synthesized product demonstrated tight correlation between HPLC (99.85%) and qNMR (99.62%), validating the absence of both chromophoric organic impurities and non-chromophoric residual solvents. This level of rigorous characterization ensures that downstream synthesis will not be derailed by stoichiometric imbalances or catalyst poisoning caused by hidden contaminants.

Conclusion

The purity assessment of pharmaceutical intermediates like Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate requires a highly structured, scientifically grounded approach. By understanding the chemical nature of the compound—specifically the thermal lability of the Boc group—we eliminate inappropriate techniques like GC-MS. Instead, implementing a self-validating workflow that pairs the high-resolution separation of RP-HPLC-UV with the absolute mass quantitation of 1H-qNMR ensures total analytical confidence. As demonstrated in the comparative data, this orthogonal strategy is essential for exposing hidden impurities and ensuring strict compliance with ICH Q3A guidelines.

References

  • 4 - tasianinch.com 2.2 - benchchem.com

  • 3 - usp.org 4.5 - scirp.org 5.1 - benchchem.com

(Note: In-text citations correspond to the numbered references above:[4] refers to Reference 1,[2] refers to Reference 2,[3] refers to Reference 3,[5] refers to Reference 4, and[1] refers to Reference 5).

Sources

Comparative

Advantages of using ytterbium triflate for selective deprotection

Beyond Traditional Acids: The Strategic Advantage of Ytterbium Triflate in Selective Deprotection Introduction & The Causality of Choice In complex multi-step organic synthesis, the strategic removal of protecting groups...

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Author: BenchChem Technical Support Team. Date: March 2026

Beyond Traditional Acids: The Strategic Advantage of Ytterbium Triflate in Selective Deprotection

Introduction & The Causality of Choice

In complex multi-step organic synthesis, the strategic removal of protecting groups without disturbing orthogonal functional moieties is a persistent challenge. Traditional Brønsted acids (e.g., trifluoroacetic acid [TFA], hydrochloric acid) are highly efficient but notoriously lack chemoselectivity, often leading to global deprotection or the degradation of acid-sensitive substrates.

Ytterbium(III) trifluoromethanesulfonate—commonly known as ytterbium triflate or Yb(OTf)3​ —has emerged as a highly versatile, water-tolerant Lewis acid catalyst that fundamentally alters deprotection workflows[1]. The causality behind its unique performance lies in its position within the lanthanide series. The Yb3+ ion acts as a "hard" Lewis acid with a relatively large ionic radius, allowing it to coordinate preferentially to hard oxygen nucleophiles, such as the carbonyl oxygens of esters or the ethereal oxygens of specific protecting groups[2]. Furthermore, the highly electron-withdrawing triflate counterions render the metal center intensely electrophilic. Unlike conventional Lewis acids (e.g., TiCl4​ , AlCl3​ ) that violently hydrolyze in moisture, Yb(OTf)3​ maintains its catalytic geometry and activity even in the presence of water, enabling straightforward catalyst recovery and reuse[1].

Mechanistic Logic & Workflow Selection

The decision to employ Yb(OTf)3​ over other reagents is driven by the need for orthogonal selectivity. For example, Yb(OTf)3​ can selectively cleave tert-butyl esters while leaving benzyl, allyl, methyl, and propargyl esters completely intact.

G Start Protecting Group Cleavage Required AcidSens Is substrate highly acid-sensitive? Start->AcidSens Trad Traditional Brønsted Acids (e.g., TFA, HCl) AcidSens->Trad No Chemo Is orthogonal chemoselectivity required? AcidSens->Chemo Yes OtherLA Standard Lewis Acids (e.g., AlCl3, TiCl4) Chemo->OtherLA No WaterTol Need water tolerance & catalyst recyclability? Chemo->WaterTol Yes WaterTol->OtherLA No Yb Select Yb(OTf)3 (Mild, Selective, Reusable) WaterTol->Yb Yes

Caption: Logical decision matrix for selecting Yb(OTf)3 in selective deprotection workflows.

Comparative Performance Analysis

To objectively evaluate Yb(OTf)3​ , we must compare its experimental outcomes against alternative catalysts across various protecting groups. The data summarized below highlights its superior chemoselectivity.

Table 1: Comparative Efficacy in Deprotection Workflows

Protecting GroupReagentReaction ConditionsSelectivity / OutcomeYield
tert-Butyl Ester Yb(OTf)3​ Nitromethane, 45–50 °C, 6 hHighly Selective: Cleaved selectively; leaves benzyl and allyl esters intact.~98%
tert-Butyl Ester TFANeat or DCM, 25 °C, 1 hNon-Selective: Cleaves Boc, t-butyl ethers, and trityl groups globally.Quant.
Aryl Acetates Yb(OTf)3​ Isopropanol, Reflux, 5 hSelective Deacetylation: Primary > Secondary > Pivaloate.~95%[2]
Aryl Acetates Hf(OTf)4​ Nitromethane, RefluxSide Reaction: Triggers Fries Migration (C-C bond formation) instead of deprotection.N/A[2]
Prenyl Ethers Yb(OTf)3​ Nitromethane, 25 °CSelective Cleavage: Converts prenyl ethers cleanly back to alcohols.>90%[3]

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. The causality of each step is explained to ensure researchers understand the physicochemical principles driving the reaction.

Protocol A: Chemoselective Deprotection of tert-Butyl Esters[3]

Objective: Cleave a tert-butyl ester without hydrolyzing a co-existing benzyl ester.

  • Reaction Assembly: In a dry reaction vial, dissolve the substrate (1.0 mmol) in anhydrous nitromethane (3.0 mL).

    • Causality: Nitromethane is a highly polar, non-coordinating solvent. It stabilizes the transient tert-butyl cation generated during cleavage without competing with the substrate for the Lewis acid's coordination sites.

  • Catalyst Addition: Add Yb(OTf)3​ (5 mol%, ~31 mg) in a single portion.

    • Causality: A low 5 mol% loading is sufficient due to the rapid catalytic turnover of the lanthanide. Higher loadings (e.g., >10 mol%) are unnecessary and can risk unwanted side reactions or over-deprotection over extended periods[4].

  • Thermal Activation: Heat the mixture to 45–50 °C and stir for 6 hours. Monitor via TLC.

    • Causality: Mild thermal energy is required to overcome the steric bulk of the tert-butyl group. At this specific temperature threshold, less electronically activated esters (benzyl, methyl) remain thermodynamically stable and unaffected.

  • Quenching & Phase Separation: Remove the nitromethane under reduced pressure. Add diethyl ether (5 mL) and deionized water (5 mL) to the residue.

    • Causality: Yb(OTf)3​ is highly soluble in water but insoluble in ether. This step partitions the organic product into the ether layer while extracting the catalyst entirely into the aqueous phase.

  • Catalyst Recovery (Self-Validation): Separate the aqueous layer and lyophilize (freeze-dry) it to recover the Yb(OTf)3​ quantitatively.

    • Validation: The recovered white powder can be reused in a subsequent cycle. Achieving >95% yield in the second cycle proves the catalyst was not irreversibly poisoned by the generated isobutylene or free carboxylic acid.

Protocol B: Selective Deacetylation of Aryl Acetates[2]

Objective: Remove an acetate group from a phenol without triggering a Fries rearrangement.

  • Reaction Assembly: Dissolve the aryl acetate (1.0 mmol) in isopropyl alcohol (IPA) (5.0 mL).

  • Catalysis: Add 10 mol% Yb(OTf)3​ .

  • Reflux: Heat the mixture to reflux for 5 hours.

    • Causality: The choice of solvent is the critical control element here. If nitromethane is used, the reaction pathway splits, yielding both deacetylated products and ortho/para Fries migration products. By using IPA at reflux, the system is forced strictly into a transesterification/deacetylation pathway, yielding the pure phenol exclusively[2].

Mechanistic Pathway Visualization

Mechanism A Yb(OTf)3 Catalyst B Coordination to Carbonyl Oxygen (Hard Lewis Acid-Base Interaction) A->B C Activation of Ester/Ether Bond B->C D Selective Cleavage (e.g., t-Butyl cation release) C->D E Product Formation & Catalyst Regeneration D->E E->A Recycled (>90% recovery)

Caption: Catalytic cycle and mechanistic pathway of Yb(OTf)3-mediated selective deprotection.

Conclusion

Ytterbium triflate bridges the gap between the aggressive cleavage power of Brønsted acids and the moisture-sensitive fragility of traditional Lewis acids. By tuning the solvent (e.g., nitromethane vs. isopropanol) and temperature, researchers can harness Yb(OTf)3​ to achieve pinpoint chemoselectivity, making it an indispensable tool in advanced drug development and complex target synthesis.

References

  • Rapid Communication: Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. (2003). Indian Journal of Chemistry, Sec B. NIScPR. URL:[Link]

  • Salunke, D. B., et al. (2020). Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions. ACS Omega, 5(33), 21007-21014. PubMed Central. URL:[Link]

  • Sharma, G. V. M., et al. (2000). A Mild and Highly Selective Deprotective Method of Prenyl Ethers Using Ytterbium Triflate. The Journal of Organic Chemistry, 65(9), 2882–2883. ACS Publications. URL:[Link]

Sources

Validation

Comparative Analysis of Deprotection Methods for Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) group is an indispensable amine protecting group in organic synthesis, peptide chemistry, and drug development. Its popularity stems from its absolute stability toward catalytic hydrogenat...

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Author: BenchChem Technical Support Team. Date: March 2026

The tert-butyloxycarbonyl (Boc) group is an indispensable amine protecting group in organic synthesis, peptide chemistry, and drug development. Its popularity stems from its absolute stability toward catalytic hydrogenation, strong bases, and nucleophiles. However, the critical phase of any synthetic route involving Boc protection is its selective and efficient removal.

As molecular targets become increasingly complex—often featuring acid-labile moieties or zwitterionic characteristics—the traditional "sledgehammer" approach of using neat strong acids is no longer universally applicable. This guide provides an objective, data-driven comparison of Boc deprotection strategies, evaluating traditional strong-acid methods against modern, mild, and green alternatives to help you select the optimal protocol for your substrate.

Mechanistic Causality of Boc Cleavage

To make informed experimental choices, one must understand the underlying causality of the cleavage mechanism. Fundamentally, standard Boc deprotection is an acid-catalyzed fragmentation[1].

The reaction is initiated by the protonation of the carbamate oxygen. This destabilizes the molecule, leading to fragmentation that yields the free amine, carbon dioxide (CO₂), and a highly reactive tert-butyl cation. The tert-butyl cation subsequently loses a proton to form isobutylene gas.

Experimental Consequence: The generation of the tert-butyl cation is the primary source of side reactions. In peptide synthesis, this electrophile can alkylate electron-rich residues like tryptophan or methionine. Therefore, understanding this mechanism dictates the necessity of adding cation scavengers (e.g., anisole or thioanisole) when working with vulnerable substrates[2].

Mechanism A Boc-Protected Amine (R-NH-Boc) B Protonated Intermediate (+H+) A->B Acid (TFA/HCl) C Fragmentation B->C D Free Amine Salt (R-NH3+) C->D E Carbon Dioxide (CO2) C->E F tert-Butyl Cation (t-Bu+) C->F G Isobutylene (-H+) F->G Loss of proton

Logical mechanism of acid-catalyzed Boc deprotection and byproduct formation.

Comparative Analysis of Deprotection Strategies

A. Traditional Strong Acids: TFA vs. HCl

Trifluoroacetic acid (TFA) and Hydrogen Chloride (HCl) remain the industry standards for robust substrates. While both effectively cleave the Boc group, they exhibit distinct handling properties and product outcomes[2].

  • TFA in Dichloromethane (DCM): Highly effective with rapid kinetics (30 minutes to 2 hours). However, the resulting trifluoroacetate salts are notoriously hygroscopic and frequently yield oily residues that complicate direct crystallization[2].

  • 4M HCl in 1,4-Dioxane: Often the preferred choice when a highly pure, solid product is desired. The chloride ion packs efficiently into crystal lattices, meaning the resulting hydrochloride salts are typically crystalline, free-flowing solids. This allows the reaction to act as a self-purifying system[2].

B. Lewis Acid / Silyl-Mediated Cleavage: TMSI

For substrates containing acid-labile functional groups or zwitterionic compounds (e.g., complex peptides), bulk strong acids are destructive. Trimethylsilyl iodide (TMSI), combined with N,O-bis(trimethylsilyl)acetamide (BSA), offers a highly selective alternative. The N-Boc group is converted to a silyl carbamate (N-CO₂TMS), followed by mild solvolysis. This completely bypasses the harsh acidic environment, allowing for the direct isolation of zwitterionic products by simple filtration[3].

C. Mild and Green Alternatives: Oxalyl Chloride & Thermal Water
  • Oxalyl Chloride in Methanol: A recently developed protocol utilizes oxalyl chloride in methanol at room temperature. This method relies on the electrophilic character of the reagent rather than bulk acidity, making it highly tolerant of other acid-sensitive moieties in hybrid drugs[4].

  • Thermal Deprotection in Water: Operating at the intersection of green chemistry and catalyst-free synthesis, heating Boc-protected amines in deionized water (100–150 °C) facilitates cleavage. Water acts as a dual acid/base mediator, providing a completely reagent-free pathway[5].

Workflow Start Select Deprotection Method Standard Standard Substrate? Start->Standard AcidSensitive Acid-Sensitive/Zwitterionic? Start->AcidSensitive Green Need Eco-Friendly/Mild? Start->Green TFA TFA in DCM (Fast, oily salts) Standard->TFA Liquid product acceptable HCl 4M HCl in Dioxane (Crystalline salts) Standard->HCl Solid salt desired TMSI TMSI / BSA (Mild, direct crystallization) AcidSensitive->TMSI Peptides/Zwitterions Oxalyl Oxalyl Chloride / MeOH (Room Temp, high tolerance) AcidSensitive->Oxalyl Complex hybrid drugs Water Thermal in Water (100°C, catalyst-free) Green->Water High temp tolerance

Decision matrix for selecting the optimal Boc deprotection strategy based on substrate properties.

Quantitative Data Comparison

The following table synthesizes published experimental data to provide a direct comparison of these methodologies[2],[3],[4],[5].

MethodReagentsTypical Reaction TimeTemperatureYieldKey AdvantageSubstrate Suitability
Strong Acid (TFA) 20-50% TFA in DCM30 min - 2 hRoom TempQuantitativeExtremely fast kineticsStandard robust amines
Strong Acid (HCl) 4M HCl in 1,4-Dioxane1 - 4 hRoom TempQuantitativeYields crystalline saltsStandard robust amines
Silyl-Mediated TMSI, BSA, MeCN30 minRoom Temp>90%Direct crystallizationZwitterions, peptides
Mild Electrophilic Oxalyl Chloride, MeOH1 - 4 hRoom TempUp to 90%High functional group toleranceAcid-sensitive hybrids
Thermal / Green Deionized Water12 min - 6 h100 - 150 °C90 - 97%Catalyst-free, eco-friendlyThermally stable amines

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual cues and physical state changes are embedded into the steps to confirm reaction progress.

Protocol 1: Crystalline Salt Formation via 4M HCl in Dioxane[2],[1]

Causality: Dioxane stabilizes the HCl, and the subsequent addition of a non-polar co-solvent (diethyl ether) drastically reduces the solubility of the resulting hydrochloride salt. This drives the reaction forward via Le Chatelier's principle and provides visual validation through precipitation.

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in a minimal volume of anhydrous methanol or DCM.

  • Acidification: Slowly add 4M HCl in 1,4-dioxane (5-10 eq). Self-Validation: A slight exotherm may be observed upon addition.

  • Propagation: Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor via TLC or LC-MS until the starting material is entirely consumed.

  • Precipitation: Slowly add anhydrous diethyl ether to the vigorously stirring reaction mixture. Self-Validation: A white precipitate (the amine hydrochloride salt) will rapidly crash out of the solution.

  • Isolation: Isolate the solid via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the pure hydrochloride salt.

Protocol 2: Zwitterionic Isolation via TMSI/BSA[3]

Causality: BSA acts as a transient silylating agent to protect free carboxylic acids, preventing side reactions. TMSI converts the N-Boc to a silyl carbamate. The addition of water triggers solvolysis, releasing the free amine and CO₂, while simultaneously precipitating the zwitterionic peptide.

  • Silylation: Suspend the N-Boc-peptide (1.0 eq) in anhydrous acetonitrile (MeCN). Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.0 eq) and stir until a clear solution forms.

  • Activation: Add Trimethylsilyl iodide (TMSI) (1.0 eq) and stir at ambient temperature for 30 minutes.

  • Quenching & Solvolysis: Add 1M tetrabutylammonium hydroxide in MeOH (1.0 eq) to neutralize the generated HI. Follow immediately with water (3.0 eq) and methyl tert-butyl ether (MTBE).

  • Crystallization: Stir the resulting slurry for 2 hours. Self-Validation: The zwitterionic product selectively crystallizes from the organic/aqueous mixture, rejecting both organic and inorganic impurities.

  • Isolation: Filter the slurry and wash the filter cake with DCM to yield the highly pure deprotected peptide.

Protocol 3: Mild Deprotection via Oxalyl Chloride[4]

Causality: Oxalyl chloride in methanol generates a highly electrophilic environment that selectively cleaves the Boc group without the need for bulk strong acids, preserving delicate ester or acetal linkages.

  • Preparation: Dissolve the starting material in anhydrous methanol and stir at room temperature for 5 minutes.

  • Reagent Addition: Carefully add oxalyl chloride (3.0 eq) directly into the mixture. Self-Validation: Immediate sputtering (gas evolution) and a mild temperature increase confirm the activation of the reagent.

  • Propagation: Stir at room temperature for 1-4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.

References

  • Benchchem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development."
  • Benchchem. "Experimental procedure for deprotection of Boc-protected amines."
  • ACS Publications. "N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds." The Journal of Organic Chemistry.
  • RSC Advances. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."
  • Semantic Scholar.

Sources

Comparative

Structural Analysis and Conformation of Boc-Protected Aromatic Amides: A Comparative Guide to Analytical Modalities

Introduction The structural conformation of Boc-protected aromatic amides is a critical parameter in drug design, peptidomimetic synthesis, and the study of transition-state mimics. Unlike primary or simple secondary ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The structural conformation of Boc-protected aromatic amides is a critical parameter in drug design, peptidomimetic synthesis, and the study of transition-state mimics. Unlike primary or simple secondary amides, which predominantly adopt a trans conformation to minimize steric strain, the introduction of a bulky tert-butyloxycarbonyl (Boc) group onto an aromatic amide nitrogen forces a severe steric clash. This unique substitution pattern significantly alters the rotational barrier of the C-N bond, often shifting the equilibrium toward the cis rotamer or creating highly reactive, twisted non-planar amides[1].

To accurately characterize these complex rotameric states, researchers must choose the appropriate analytical modality. This guide objectively compares the three leading platforms for conformational analysis—High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography (XRD), and Density Functional Theory (DFT) Computational Modeling—providing self-validating protocols and field-proven insights to optimize your structural workflows.

Comparative Overview of Analytical Modalities

When evaluating the cis-trans isomerism and structural distortion of Boc-protected amides, no single technique provides a complete picture. The table below summarizes the quantitative performance and specific utility of each alternative.

Analytical ModalityPrimary OutputStateResolution / AccuracyKey StrengthLimitation
High-Res NMR (VT & NOESY) Solution-state dynamics, ΔG‡ , rotamer ratioSolutionHigh (sub-Hz coupling)Captures real-time thermodynamic equilibriumTime-averaged signals can obscure minor conformers
X-Ray Crystallography (XRD) Absolute spatial configuration, bond lengths, ω angleSolidAtomic ( ≤0.1 Å)Exact measurement of C-N bond elongation and twistSubject to crystal packing forces; not dynamic
DFT Computational Modeling Potential Energy Surface (PES), ground-state energiesIn SilicoHigh (Basis set dependent)Isolates electronic vs. steric effects without solventRequires empirical validation; computationally heavy

Deep Dive 1: Solution-State Dynamics via High-Resolution NMR

Causality and Mechanism: Standard 1D 1 H NMR is often insufficient for Boc-protected aromatic amides because the rotational barrier around the tertiary amide C-N bond can cause signal broadening at room temperature. To overcome this, Variable Temperature (VT) NMR is employed to calculate the exact Gibbs free energy of activation ( ΔG‡ ) for the cis-trans interconversion. By heating the sample until the distinct cis and trans signals merge (the coalescence temperature, Tc​ ), the system self-validates the rotational barrier. Furthermore, 2D NOESY/ROESY is required to assign the rotamers by detecting spatial cross-relaxation (e.g., between the Boc tert-butyl protons and the aromatic ortho-protons, which only occurs in specific geometries)[2].

Self-Validating Protocol: VT-NMR & NOESY Workflow

  • Sample Preparation: Dissolve 5-10 mg of the Boc-protected aromatic amide in 0.6 mL of a deuterated solvent with a high boiling point (e.g., DMSO- d6​ or Toluene- d8​ ) to allow for a wide temperature range.

  • Baseline 1D & NOESY Acquisition: Acquire a standard 1D 1 H spectrum at 298 K. Follow with a 2D NOESY (mixing time 300-500 ms). Validation Check: The presence of cross-peaks between the Boc methyls and aromatic ring protons confirms the cis conformation.

  • VT-NMR Execution: Increment the probe temperature in 5 K steps from 298 K up to 380 K. Allow 10 minutes for thermal equilibration at each step before acquiring the FID.

  • Data Analysis: Identify the coalescence temperature ( Tc​ ) where the two rotameric peaks collapse into a single broad singlet. Use the Eyring equation to calculate ΔG‡ . Validation Check: Cooling the sample back to 298 K must restore the original distinct peaks, proving the compound did not degrade during heating.

Deep Dive 2: Absolute Solid-State Conformation via X-ray Crystallography

Causality and Mechanism: While NMR provides dynamic solution data, it cannot directly measure the physical distortion of the amide bond. The steric bulk of the Boc group against an aromatic ring often forces the amide nitrogen to pyramidalize and the C-N bond to elongate, creating a twisted amide. As demonstrated by Komarov et al., severe steric constraints in twisted amides can push the C-N bond into a nearly 90° transition-state mimic, drastically altering its reactivity[3]. X-ray crystallography is the only modality that provides the exact torsion angle ( ω ) and bond lengths necessary to quantify this distortion.

Self-Validating Protocol: Crystallization and Diffraction

  • Crystal Growth: Dissolve the purified Boc-protected amide in a minimum volume of a good solvent (e.g., dichloromethane). Layer carefully with a poor solvent (e.g., hexane) to facilitate slow vapor diffusion at 4 °C over 3-7 days.

  • Mounting and Data Collection: Select a single crystal with well-defined faces and mount it on a diffractometer loop using paratone oil. Flash-cool to 100 K using a liquid nitrogen stream to minimize thermal motion and improve resolution.

  • Structure Solution: Collect diffraction data and solve the phase problem using direct methods. Refine the structure anisotropically for all non-hydrogen atoms.

  • Validation Check: The final structural model must yield an R1 factor of <5% and a Goodness-of-Fit (GooF) near 1.0. Analyze the C-N-C=O torsion angle; a deviation from 0° or 180° confirms steric twisting[1].

Deep Dive 3: Predictive Conformational Scanning via DFT

Causality and Mechanism: Experimental data can be convoluted by solvent effects (in NMR) or crystal packing forces (in XRD). Density Functional Theory (DFT) allows researchers to isolate the intrinsic electronic and steric properties of the molecule. By mapping the Potential Energy Surface (PES) of the C-N bond rotation, DFT predicts the energy difference between the cis and trans states and models the high-energy transition state, which is crucial for designing peptidomimetics with specific backbone geometries[4].

Self-Validating Protocol: DFT Conformational Scan

  • Initial Geometry Optimization: Build the cis and trans models of the Boc-protected amide in silico. Optimize the ground-state geometries using a robust functional and basis set (e.g., B3LYP/6-311+G(d,p)) in the gas phase.

  • Transition State (TS) Search: Perform a relaxed coordinate scan by driving the C-N-C=O dihedral angle ( ω ) from 0° to 180° in 10° increments.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized ground states and the identified TS.

  • Validation Check: The ground states must have zero imaginary frequencies (confirming they are true minima), while the TS must have exactly one imaginary frequency corresponding to the C-N rotational mode.

Integrated Analytical Workflow

To achieve a comprehensive structural profile, these three modalities should be used in a complementary, iterative workflow. The following diagram illustrates the logical relationship and decision tree for analyzing Boc-protected aromatic amides.

G Start Synthesize Boc-Protected Aromatic Amide NMR High-Res NMR Spectroscopy (Solution State Dynamics) Start->NMR XRD X-Ray Crystallography (Solid State Absolute Config) Start->XRD DFT DFT Computational Modeling (In Silico Energetics) Start->DFT NOESY NOESY/ROESY: Determine cis/trans ratio NMR->NOESY VTNMR VT-NMR: Calculate rotational barrier (ΔG‡) NMR->VTNMR Diffraction Single Crystal Diffraction: Measure C-N bond length & ω angle XRD->Diffraction PES Potential Energy Surface (PES): Map transition states DFT->PES Integration Comprehensive Structural & Conformational Profile NOESY->Integration VTNMR->Integration Diffraction->Integration PES->Integration

Integrated workflow for the structural analysis of Boc-protected aromatic amides.

Conclusion & Best Practices

References

  • Hosoya, M., et al. "Water-Stable Helical Structure of Tertiary Amides of Bicyclic β-Amino Acid Bearing 7-Azabicyclo[2.2.1]heptane. Full Control of Amide Cis−Trans Equilibrium by Bridgehead Substitution." ACS Publications.
  • Thurston, R., et al. "pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa." Organic Letters - ACS Publications.
  • Komarov, I.V., et al. "The Most Reactive Amide As a Transition-State Mimic For cis–trans Interconversion." Journal of the American Chemical Society.
  • Starnes, S.K., Del Valle, J.R. "Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine." PMC.

Sources

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